CGP71683
Description
Properties
CAS No. |
192321-23-6 |
|---|---|
Molecular Formula |
C26H29N5O2S |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31) |
InChI Key |
UULIGRNKXHCLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Synonyms |
CGP 71683 A CGP-71683A CGP71683A |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CGP71683A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of CGP71683A, a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology and its therapeutic implications.
Core Mechanism of Action: Competitive Antagonism of the NPY Y5 Receptor
CGP71683A functions as a competitive antagonist at the Neuropeptide Y (NPY) Y5 receptor. This means that it binds to the same site on the Y5 receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, CGP71683A effectively blocks NPY from binding and initiating downstream signaling cascades. This antagonistic action has been demonstrated to influence physiological processes regulated by the NPY system, most notably feeding behavior.
Quantitative Data Summary
The binding affinity and selectivity of CGP71683A for the NPY Y5 receptor have been characterized in multiple studies. The following tables summarize the key quantitative data available.
| Parameter | Species | Value | Reference |
| Ki (inhibition constant) | Human | 1.3 nM | [1][2] |
| Rat | 1.4 nM | [3] | |
| IC50 (half maximal inhibitory concentration) | Rat | 1.4 nM | [3] |
Table 1: Binding Affinity of CGP71683A for the NPY Y5 Receptor
| Receptor Subtype | Species | Ki or IC50 (nM) | Selectivity (fold vs. Y5) | Reference |
| Y1 | Human | > 4000 | > 3077 | [2] |
| Rat | 2765 | ~1975 | [3] | |
| Y2 | Human | 200 | ~154 | [2] |
| Rat | 7187 | ~5134 | [3] | |
| Y4 | Rat | 5637 | ~4026 | [3] |
Table 2: Selectivity Profile of CGP71683A for NPY Receptor Subtypes
Signaling Pathways Modulated by CGP71683A
Activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling pathways. By blocking this activation, CGP71683A effectively inhibits these cascades. The primary signaling pathways affected are:
-
Inhibition of Adenylyl Cyclase and Reduction of cAMP: The Y5 receptor is coupled to Gi/o proteins. Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CGP71683A prevents this NPY-induced reduction in cAMP.
-
Modulation of MAP Kinase (ERK1/2) Pathway: NPY Y5 receptor activation has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in cell growth and proliferation. CGP71683A blocks this NPY-mediated activation of the ERK1/2 pathway.
-
Regulation of RhoA Activity: The NPY/Y5 receptor axis has been demonstrated to activate the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility. CGP71683A can inhibit this NPY-induced RhoA activation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CGP71683A.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of CGP71683A for the NPY Y5 receptor.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human or rat NPY Y5 receptor.
-
Radioligand: [125I]-PYY or another suitable Y5-selective radioligand.
-
CGP71683A stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of CGP71683A.
-
For total binding, omit CGP71683A. For non-specific binding, include a high concentration of unlabeled NPY.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CGP71683A to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of CGP71683A to block NPY-induced inhibition of cAMP production.
Materials:
-
Cells expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
NPY.
-
CGP71683A.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-incubate the cells with varying concentrations of CGP71683A.
-
Stimulate the cells with a fixed concentration of NPY in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Plot the cAMP concentration against the log concentration of CGP71683A to determine its IC50 for the functional antagonism of the Y5 receptor.
Functional Assay: ERK1/2 Phosphorylation (Western Blot)
This assay assesses the ability of CGP71683A to inhibit NPY-induced ERK1/2 activation.
Materials:
-
Cells expressing the NPY Y5 receptor.
-
NPY.
-
CGP71683A.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to near confluence and serum-starve overnight.
-
Pre-treat cells with CGP71683A for a specified time.
-
Stimulate cells with NPY for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the effect of CGP71683A on NPY-induced ERK1/2 phosphorylation.
In Vivo Study: Food Intake in Rats
This experiment evaluates the effect of CGP71683A on feeding behavior in an animal model.
Animals:
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
House the rats individually and allow them to acclimate to the housing conditions.
-
For studies on nocturnal feeding, administer CGP71683A (e.g., via intraperitoneal injection) before the dark phase and measure food intake over a set period.
-
For studies on fasting-induced feeding, fast the rats for a period (e.g., 24 hours) and then administer CGP71683A before re-introducing food.
-
Measure food consumption at various time points after drug administration.
-
A vehicle control group should be included for comparison.
-
Analyze the data to determine if CGP71683A significantly reduces food intake compared to the control group.
Conclusion
CGP71683A is a highly potent and selective competitive antagonist of the NPY Y5 receptor. Its mechanism of action involves the direct blockade of NPY binding to the Y5 receptor, thereby inhibiting downstream signaling pathways, including the suppression of cAMP production and the activation of the ERK1/2 and RhoA pathways. These actions translate to significant in vivo effects on food intake, highlighting the potential of Y5 receptor antagonism as a therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of CGP71683A and other NPY Y5 receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CGP71683A: A Selective Neuropeptide Y Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of CGP71683A, a potent and selective antagonist for the neuropeptide Y (NPY) Y5 receptor. It details the compound's mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, serving as a critical resource for professionals in neuroscience and drug discovery.
Introduction: The Neuropeptide Y System and the Y5 Receptor
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant peptides in the central nervous system, particularly in the hypothalamus. It is a key regulator of energy homeostasis, appetite, and circadian rhythms.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which at least five have been identified in mammals (Y1, Y2, Y4, Y5, and Y6).
The NPY Y5 receptor subtype has garnered significant attention as a primary mediator of NPY's potent orexigenic (appetite-stimulating) effects.[2][3] Activation of the Y5 receptor stimulates food intake and can lead to an obese state with chronic administration.[2] This has positioned the Y5 receptor as a promising therapeutic target for the development of anti-obesity agents. CGP71683A was developed as a selective, non-peptide antagonist to probe the function of the Y5 receptor and explore its therapeutic potential.
CGP71683A: Chemical and Physical Properties
CGP71683A is a synthetic, small-molecule compound identified as a competitive antagonist of the NPY Y5 receptor.
-
Chemical Name: N-[[trans-4-[[(4-Amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide hydrochloride[4]
-
Molar Mass: 512.07 g/mol [5]
Mechanism of Action and Signaling Pathways
The NPY Y5 receptor is a GPCR that primarily couples to inhibitory G proteins (Gi/o). Upon activation by NPY, the Y5 receptor initiates several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
-
MAPK/ERK Pathway Activation: Y5 receptor activation has been shown to stimulate the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), a pathway implicated in cell proliferation and growth.[7][9]
-
RhoA Activation: In some cell types, such as neuroblastoma cells, Y5 receptor stimulation activates the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility.[10][11]
CGP71683A acts as a competitive antagonist . It binds to the Y5 receptor at the same site as NPY but does not activate the receptor. By occupying the binding site, it prevents NPY from binding and initiating the downstream signaling events described above.
Figure 1. NPY Y5 receptor signaling and antagonism by CGP71683A.
Pharmacological Data
CGP71683A exhibits high affinity and remarkable selectivity for the Y5 receptor over other NPY receptor subtypes. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of CGP71683A
| Receptor Subtype | Species | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Y5 | Rat (cloned) | IC₅₀ | 1.4 | [4] |
| Y5 | Human | IC₅₀ | 2.9 | [1] |
| Y5 | - | Kᵢ | 1.3 | [5][12] |
| Y1 | Rat (cloned) | IC₅₀ | 2765 | [4] |
| Y1 | - | Kᵢ | >4000 | [5][12] |
| Y2 | Rat (cloned) | IC₅₀ | 7187 | [4] |
| Y2 | - | Kᵢ | 200 | [5][12] |
| Y4 | Rat (cloned) | IC₅₀ | 5637 |[4] |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher affinity/potency.[13][14][15]
Table 2: In Vivo Anorexigenic Effects of CGP71683A
| Animal Model | Administration | Dose | Effect | Reference |
|---|---|---|---|---|
| Satiated lean rats | Intraperitoneal (i.p.) | 10 mg/kg | 50% inhibition of NPY-induced food intake | [1] |
| Fed rats | Intracerebroventricular (i.c.v.) | 15 nmol/rat (twice daily) | Reduced food intake and body weight | [5][12] |
| ob/ob mice & fa/fa rats | - | - | Reduced food intake |[16] |
Key Experimental Protocols
The characterization of CGP71683A involves standard pharmacological assays. Detailed methodologies are provided below.
This protocol determines the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.
Objective: To measure the ability of CGP71683A to displace a radiolabeled ligand from the NPY Y5 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human or rat NPY Y5 receptor.
-
Radioligand: ¹²⁵I-labeled Peptide YY ([¹²⁵I]PYY).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
CGP71683A stock solution (in DMSO).
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of CGP71683A in binding buffer.
-
Incubation: In a microtiter plate, combine:
-
50 µL of cell membrane suspension (10-20 µg protein).
-
50 µL of [¹²⁵I]PYY (at a final concentration near its Kₑ, e.g., 25-50 pM).
-
50 µL of either binding buffer (for total binding), unlabeled NPY (for non-specific binding), or CGP71683A dilution.
-
-
Equilibration: Incubate the plate for 90-120 minutes at room temperature to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of CGP71683A. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Figure 2. Workflow for a radioligand binding assay.
This assay measures the functional consequence of receptor antagonism.
Objective: To determine if CGP71683A can block the NPY-mediated inhibition of cAMP production.
Materials:
-
A cell line expressing the NPY Y5 receptor (e.g., BT-549 breast cancer cells).[8]
-
Forskolin (an adenylyl cyclase activator).
-
NPY peptide.
-
CGP71683A.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to ~80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of CGP71683A for 15-30 minutes.
-
Stimulation: Add a fixed concentration of NPY (e.g., 100 nM) along with a fixed concentration of forskolin (e.g., 10 µM) to all wells. Forskolin stimulates cAMP production, while NPY, via the Y5 receptor, will inhibit it.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Analysis: The antagonistic effect of CGP71683A is observed as a restoration of cAMP levels back towards those seen with forskolin alone. Plot the cAMP levels against the log concentration of CGP71683A to determine its potency in blocking the NPY effect.
This protocol assesses the physiological effect of the antagonist on feeding behavior.
Objective: To measure the effect of systemically or centrally administered CGP71683A on food intake in rats or mice.
Materials:
-
Rodents (e.g., Wistar rats or C57BL/6 mice; can be lean, fasted, or diet-induced obese models).
-
CGP71683A formulated for in vivo administration (e.g., dissolved in 30% DMSO or other suitable vehicle).[12]
-
Vehicle control.
-
Standard rodent chow and precision scales for weighing food.
-
Administration equipment (syringes for i.p. injection or cannulae for i.c.v. injection).
Procedure:
-
Acclimation: Acclimate animals to individual housing and the specific experimental conditions (e.g., feeding schedule).
-
Baseline Measurement: Measure baseline food intake for a set period (e.g., 24 hours) before the experiment begins.
-
Administration: Administer CGP71683A or vehicle to the animals via the chosen route (e.g., i.p. injection at 10 mg/kg or i.c.v. microinjection of 15 nmol/rat).[1][12]
-
Food Presentation: Provide a pre-weighed amount of food immediately after administration.
-
Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for any spillage.
-
Analysis: Compare the cumulative food intake between the CGP71683A-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in food intake in the treated group indicates an anorexigenic effect.
Discussion and Conclusion
The data overwhelmingly support the classification of CGP71683A as a potent and highly selective NPY Y5 receptor antagonist. Its ability to inhibit NPY-induced food intake in vivo provided strong validation for the Y5 receptor's role in appetite regulation.
However, the therapeutic development of Y5 antagonists has faced challenges. Some studies have suggested that the anorexigenic effects of certain Y5 antagonists, including CGP71683A, might not be entirely mechanism-based, with potential off-target effects at higher concentrations.[3] Furthermore, the redundancy of pathways controlling energy homeostasis may limit the efficacy of targeting a single receptor.[1]
Despite these challenges, CGP71683A remains an invaluable pharmacological tool. It has been instrumental in elucidating the complex physiology of the NPY system and continues to serve as a benchmark compound for the development of new generations of Y5 receptor modulators for obesity and other metabolic disorders.
References
- 1. ispub.com [ispub.com]
- 2. Neuropeptide Y Y5 receptor antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. CGP 71683A [chembk.com]
- 6. Cgp71683A | C26H30ClN5O2S | CID 9849276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 16. | BioWorld [bioworld.com]
A Technical Guide to the Binding Affinity and Selectivity of CGP71683A for Neuropeptide Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CGP71683A, a non-peptide antagonist for Neuropeptide Y (NPY) receptors. The following sections detail its binding affinity and selectivity profile, provide in-depth experimental methodologies for characterization, and illustrate the key signaling pathways of NPY receptors.
Executive Summary
CGP71683A is a potent and selective antagonist for the Neuropeptide Y Y5 receptor subtype. It exhibits high affinity for both rat and human Y5 receptors, with significantly lower affinity for the Y1, Y2, and Y4 receptor subtypes. However, it is crucial to note that CGP71683A has been reported to interact with other non-NPY receptors, including muscarinic receptors and the serotonin reuptake transporter, which should be considered when interpreting experimental results. This guide serves as a technical resource for researchers utilizing CGP71683A in their studies of the NPY system.
Binding Affinity and Selectivity of CGP71683A
The binding affinity of CGP71683A for various NPY receptor subtypes has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity for the Y5 receptor.
NPY Receptor Binding Profile
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of CGP71683A at cloned rat and human NPY receptors.
| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | IC50 (nM) | Selectivity (fold vs. Y5) |
| Y5 | Rat | Competition Binding | [125I]PYY | 1.4 | - | - |
| Y5 | Human | Competition Binding | [125I]PYY | - | 2.9 | - |
| Y1 | Rat | Competition Binding | [125I]PYY | - | 2765 | >1975 |
| Y2 | Rat | Competition Binding | [125I]PYY | - | 7187 | >5133 |
| Y4 | Rat | Competition Binding | [125I]PYY | - | 5637 | >4026 |
Data compiled from multiple sources.[1][2]
Off-Target Binding Profile
It is important to consider the potential for off-target effects when using CGP71683A. Studies have revealed significant binding to other receptors and transporters.
| Off-Target | Species | Ki (nM) |
| Muscarinic Receptors | Rat Brain | 2.7 |
| Serotonin Transporter (SERT) | Rat Brain | 6.2 |
This off-target activity may contribute to the observed in vivo effects of CGP71683A and should be accounted for in experimental design and data interpretation.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like CGP71683A at NPY receptors.
Radioligand Competition Binding Assay
This protocol outlines the determination of binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NPY receptors expressed in cell membranes.
3.1.1 Membrane Preparation
-
Cell Culture: Culture cells stably expressing the desired NPY receptor subtype (e.g., HEK293, CHO cells) to confluence.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Membrane Isolation: Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C until use.
3.1.2 Binding Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of radioligand (e.g., [125I]Peptide YY) at a concentration near its Kd.
-
50 µL of assay buffer (for total binding), a high concentration of a non-labeled NPY ligand (for non-specific binding), or varying concentrations of the test compound (CGP71683A).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key signaling pathway for NPY receptors.
-
Cell Culture: Seed cells expressing the target NPY receptor in a 96-well plate and grow to near confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the antagonist (CGP71683A) for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of an NPY receptor agonist (e.g., NPY) along with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
NPY Receptor Signaling Pathways
NPY receptors are members of the G-protein coupled receptor (GPCR) superfamily. They primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the modulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) cascade.
NPY Y1 Receptor Signaling
Caption: NPY Y1 receptor signaling cascade.
NPY Y2 Receptor Signaling
Caption: NPY Y2 receptor signaling cascade.
NPY Y4 Receptor Signaling
Caption: NPY Y4 receptor signaling cascade.
NPY Y5 Receptor Signaling
Caption: NPY Y5 receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
References
Preclinical Profile of CGP71683A: A Potent and Selective Neuropeptide Y Y5 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CGP71683A is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy homeostasis. Preclinical studies have demonstrated its efficacy in reducing food consumption in various rodent models, highlighting its potential as a therapeutic agent for obesity and eating disorders. This technical guide provides a comprehensive overview of the preclinical data available for CGP71683A, with a focus on its binding affinity, in vivo efficacy, and the experimental protocols utilized in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Compound Properties
CGP71683A, also known as trans-naphtalene-1-sulphonic acid [4-[(4-amino-quinazolin-2-ylamino)-methyl]-cyclohexylmethyl]-amide hydrochloride, is a competitive antagonist of the NPY Y5 receptor.[1]
Binding Affinity
CGP71683A exhibits high affinity for the rat NPY Y5 receptor with a pKi of 8.9 and an IC50 of 1.4 nM. Its selectivity for the Y5 receptor is demonstrated by its significantly lower affinity for other NPY receptor subtypes.
| Receptor Subtype | Binding Affinity (IC50, nM) |
| Rat NPY Y5 | 1.4 |
| Rat NPY Y1 | >1000 |
| Rat NPY Y2 | >1000 |
| Rat NPY Y4 | >1000 |
Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi pathway. Activation of the Y5 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in the orexigenic (appetite-stimulating) effects of NPY. CGP71683A, as a competitive antagonist, blocks the binding of NPY to the Y5 receptor, thereby preventing this downstream signaling and inhibiting NPY-induced food intake.
Preclinical Efficacy: In Vivo Studies
Preclinical studies in rats have demonstrated the anorectic effects of CGP71683A in various models of food intake.
Inhibition of NPY-Induced Food Intake
Intraperitoneal (i.p.) administration of CGP71683A dose-dependently inhibited food intake induced by intracerebroventricular (i.c.v.) injection of NPY in satiated rats.
| Dose of CGP71683A (mg/kg, i.p.) | % Inhibition of NPY-induced Food Intake (First hour) |
| 3 | 35 |
| 10 | 60 |
| 30 | 85 |
Effect on Nocturnal Food Intake in Free-Feeding Rats
CGP71683A administered at the beginning of the dark cycle significantly reduced spontaneous food intake in a dose-dependent manner.
| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 2 hours | Cumulative Food Intake (g) at 4 hours | Cumulative Food Intake (g) at 24 hours |
| Vehicle | 3.5 ± 0.4 | 5.0 ± 0.6 | 22.1 ± 1.1 |
| 3 | 2.1 ± 0.3 | 3.2 ± 0.4 | 19.8 ± 1.0 |
| 10 | 1.5 ± 0.2 | 2.5 ± 0.3 | 18.5 ± 0.9 |
| 30 | 0.8 ± 0.2 | 1.4 ± 0.2 | 15.2 ± 1.2** |
| p<0.05, *p<0.01 vs. Vehicle |
Effect on Food Intake in 24-hour Fasted Rats
In rats deprived of food for 24 hours, CGP71683A dose-dependently reduced food intake upon re-feeding.
| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 1 hour | Cumulative Food Intake (g) at 2 hours |
| Vehicle | 5.8 ± 0.5 | 7.2 ± 0.6 |
| 3 | 4.2 ± 0.4 | 5.5 ± 0.5 |
| 10 | 3.1 ± 0.3 | 4.1 ± 0.4 |
| 30 | 1.9 ± 0.3 | 2.6 ± 0.3 |
| *p<0.05, *p<0.01 vs. Vehicle |
Effect on Food Intake in Streptozotocin-Induced Diabetic Rats
CGP71683A also demonstrated efficacy in a model of diabetes-associated hyperphagia.
| Dose of CGP71683A (mg/kg, i.p.) | Cumulative Food Intake (g) at 24 hours |
| Vehicle | 35.2 ± 2.1 |
| 10 | 28.5 ± 1.8 |
| 30 | 22.1 ± 1.5** |
| p<0.05, *p<0.01 vs. Vehicle |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of CGP71683A for NPY receptor subtypes.
Materials:
-
Rat brain membrane preparations (for Y1, Y2, Y5) or transfected cell lines (for Y4).
-
Radioligand: [¹²⁵I]Peptide YY ([¹²⁵I]PYY) or other suitable NPY receptor radioligand.
-
CGP71683A and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubate rat brain membranes (20-40 µg protein) or cell membranes with [¹²⁵I]PYY (e.g., 25 pM) and varying concentrations of CGP71683A in the assay buffer.
-
Incubate for a specified time (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY receptor ligand (e.g., 1 µM NPY).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data. Ki values can be calculated using the Cheng-Prusoff equation.
In Vivo Food Intake Studies
Objective: To evaluate the effect of CGP71683A on food intake in various rat models.
Animals:
-
Male Wistar or Sprague-Dawley rats.
-
Housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatized to the experimental conditions before the study.
Drug Administration:
-
CGP71683A is typically dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture) and administered via intraperitoneal (i.p.) injection.
-
For studies involving central administration, Neuropeptide Y is dissolved in artificial cerebrospinal fluid and administered via intracerebroventricular (i.c.v.) injection.
General Procedure:
-
Animals are fasted or allowed free access to food depending on the specific experimental model.
-
CGP71683A or vehicle is administered at the appropriate time before the measurement period.
-
Pre-weighed food is provided, and food intake is measured at specified time points by weighing the remaining food.
-
Spillage is collected and accounted for to ensure accurate measurement.
-
Body weight is also monitored regularly.
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the vehicle control group.
References
In Vitro Characterization of CGP71683A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CGP71683A, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. This document details the quantitative pharmacological data, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Core Quantitative Data
The in vitro pharmacological profile of CGP71683A has been determined through various binding and functional assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Receptor Binding Affinity of CGP71683A
| Receptor Subtype | Ligand/Assay | Species | Ki (nM) | IC50 (nM) | Reference |
| NPY Y5 | CGP71683A | Rat (cloned) | - | 1.4 | [1] |
| NPY Y5 | CGP71683A | Human | 2 | - | [2] |
| NPY Y1 | CGP71683A | Rat (cloned) | >4000 | 2765 | [1][3] |
| NPY Y2 | CGP71683A | Rat (cloned) | 200 | 7187 | [1][3] |
| NPY Y4 | CGP71683A | Rat (cloned) | - | 5637 | [1] |
Table 2: Functional Antagonism of CGP71683A at the Human NPY Y5 Receptor
| Assay Type | Cell Line | Agonist | Measured Effect | IC50 (nM) | Reference |
| Radioligand Displacement | BT-549 cell membranes | 125I-PYY | Displacement of radioligand | 531 | [4] |
| cAMP Accumulation | BT-549 cells | NPY (in presence of forskolin) | Inhibition of NPY-mediated cAMP suppression | - | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize CGP71683A are provided below.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CGP71683A for the NPY Y5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line expressing the NPY Y5 receptor (e.g., BT-549 cells).
-
Radioligand: 125I-labeled Peptide YY (125I-PYY).
-
Test Compound: CGP71683A.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY).
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CGP71683A in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of CGP71683A in binding buffer to achieve a range of final assay concentrations.
-
Dilute the cell membranes in binding buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Dilute the 125I-PYY in binding buffer to a final concentration typically at or below its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Either CGP71683A at various concentrations (for competition curve), binding buffer (for total binding), or the non-specific binding control.
-
125I-PYY.
-
Cell membrane suspension.
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the CGP71683A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of CGP71683A to antagonize the NPY-induced inhibition of adenylyl cyclase activity in cells expressing the Gi-coupled NPY Y5 receptor.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the NPY Y5 receptor (e.g., BT-549 cells).
-
Agonist: Neuropeptide Y (NPY).
-
Antagonist: CGP71683A.
-
Stimulant: Forskolin.
-
Cell Culture Medium.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
-
Pre-incubation with Antagonist:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of CGP71683A or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Add a fixed concentration of NPY (typically the EC80) and a fixed concentration of forsklin to the wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of inhibition by the Gi-coupled Y5 receptor.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the CGP71683A concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value of CGP71683A.
-
Visualizations
The following diagrams illustrate the signaling pathways associated with the NPY Y5 receptor and the workflows for the in vitro characterization of CGP71683A.
Caption: NPY Y5 Receptor Signaling Pathways.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Functional Assay Workflow.
References
- 1. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of CGP 71683A in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution for CGP 71683A in rodents are not publicly available, the following table summarizes the qualitative information and data on a related analog.
| Parameter | Finding | Species | Reference |
| Oral Bioavailability | The diarylimidazole series of compounds, which includes CGP 71683A, is reported to be "generally plagued by poor oral bioavailability in rats." | Rat | [1] |
| Oral Bioavailability (Analog) | An early analog of interest, 4-(4-chlorophenyl)-2-(4-fluorophenyl) imidazole, demonstrated an oral bioavailability of only 3% in rats. | Rat | [1] |
| Administration Routes | Intraperitoneal (i.p.) and intracerebroventricular (i.cv.) administration have been used in studies with rats. | Rat |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats (Intraperitoneal Administration)
This protocol describes a typical procedure for evaluating the pharmacokinetics of CGP 71683A in rats following intraperitoneal administration.
2.1.1. Animals
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as required by the study design
-
Weight: 250-300 g
-
Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.
2.1.2. Formulation and Dosing
-
Vehicle: A suitable vehicle for i.p. administration should be selected (e.g., a solution of 10% DMSO in saline).
-
Dose: Based on literature, doses in the range of 1-10 mg/kg have been used for i.p. administration of CGP 71683A in rats.
-
Administration: Administer the formulation via intraperitoneal injection into the lower right abdominal quadrant using a 23-26G needle. The injection volume should not exceed 10-20 mL/kg of body weight.
2.1.3. Blood Sampling
-
Route: Blood samples can be collected via the lateral tail vein or saphenous vein for repeated sampling.
-
Time Points: A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Volume: The volume of each blood sample should be approximately 0.2-0.3 mL.
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Processing: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
2.1.4. Bioanalysis
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma.
-
Sample Preparation: Plasma samples typically require protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances before analysis.
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of CGP 71683A in rat liver microsomes.
2.2.1. Materials
-
Test Compound: CGP 71683A
-
Enzyme Source: Pooled rat liver microsomes (RLM)
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: 0.1 M Phosphate buffer (pH 7.4)
-
Positive Control: A compound with known metabolic instability in RLMs (e.g., testosterone or midazolam)
2.2.2. Incubation Procedure
-
Pre-warm a solution of rat liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add CGP 71683A (final concentration typically 1 µM) to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture.
-
Stop the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations: one without NADPH to assess non-CYP mediated degradation and one with a positive control substrate.
2.2.3. Sample Analysis
-
Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of CGP 71683A using a validated LC-MS/MS method.
2.2.4. Data Analysis
-
Plot the natural logarithm of the percentage of CGP 71683A remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of CGP 71683A in rats.
Caption: Workflow for an in vitro metabolism study of CGP 71683A.
References
Methodological & Application
Application Notes and Protocols for CGP71683A in In Vivo Feeding Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683A is a potent and highly selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2][3][4][5][6] The NPY system, particularly the Y5 receptor subtype, is strongly implicated in the regulation of food intake and energy balance.[4][7] NPY is a powerful stimulant of food intake when administered to the hypothalamus, and the Y5 receptor is believed to mediate this orexigenic effect.[4][7] CGP71683A has been demonstrated to reduce food intake in various rodent models, making it a valuable tool for studying the role of the NPY Y5 receptor in appetite regulation and for the preclinical assessment of potential anti-obesity therapeutics.[2][4][5]
These application notes provide detailed protocols for the use of CGP71683A in in vivo feeding studies in rats, covering both intraperitoneal and intracerebroventricular administration routes.
Mechanism of Action
CGP71683A functions as a competitive antagonist at the NPY Y5 receptor.[1][3] By binding to the Y5 receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, NPY. This prevents the physiological effects mediated by the Y5 receptor, including the stimulation of food intake. CGP71683A exhibits high selectivity for the Y5 receptor subtype over other NPY receptors such as Y1, Y2, and Y4.[3][4][5][6]
Data Presentation
Receptor Binding Affinity
| Receptor Subtype | Species | Ki (nM) | IC50 (nM) | Reference |
| Y5 | Rat | 1.3 | 1.4 | [1][3][6] |
| Y5 | Human | - | 2.9 | [7] |
| Y1 | Rat | >4000 | 2765 | [3][6] |
| Y2 | Rat | 200 | 7187 | [3][6] |
| Y4 | Rat | - | 5637 | [6] |
In Vivo Efficacy in Rats
| Administration Route | Dose | Animal Model | Effect | Reference |
| Intraperitoneal (i.p.) | 10 mg/kg | Satiated lean rats | Inhibited NPY-induced food intake by 50% | [7] |
| Intraperitoneal (i.p.) | 1-100 mg/kg | 24-h fasted and streptozotocin diabetic rats | Dose-dependently inhibited food intake | [4] |
| Intraperitoneal (i.p.) | Daily injections for 28 days | Free-feeding lean rats | Dose-dependently inhibited food intake, with maximum reduction on days 3 and 4. Body weight and fat mass remained significantly reduced despite food intake returning to control levels. | [4][8] |
| Intracerebroventricular (i.c.v.) | 15 nmol/rat (twice daily) | Fed rats | Reduced food intake and body weight | [3] |
| Intracerebroventricular (i.c.v.) | >15 nmol/kg | Obese Zucker fa/fa rats | Blocked the increase in food intake produced by NPY | [9] |
| Intracerebroventricular (i.c.v.) | 30-300 nmol/kg (daily) | Obese Zucker fa/fa rats | Dose-dependent and slowly developing decrease in food intake | [9] |
Signaling Pathway
Caption: NPY Y5 receptor signaling pathway and antagonism by CGP71683A.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of CGP71683A
This protocol is suitable for assessing the systemic effects of CGP71683A on feeding behavior.
Materials:
-
CGP71683A hydrochloride
-
Vehicle (e.g., 10% DMSO in sterile saline or corn oil)[1][8]
-
Sterile syringes and needles (25-27 gauge)
-
Metabolic cages for monitoring food and water intake
-
Animal scale
-
Male Wistar or Sprague-Dawley rats (age and weight-matched)
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3-5 days before the experiment to acclimate them to the environment and handling. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the CGP71683A solution. First, dissolve the required amount of CGP71683A hydrochloride in DMSO to create a stock solution.[1]
-
For the final dosing solution, dilute the DMSO stock with sterile saline or corn oil to the desired final concentration (e.g., for a 10 mg/kg dose in a 300g rat, you would need 3 mg of the compound). The final volume of DMSO should be kept low (e.g., 10%).[8]
-
Prepare a vehicle-only solution (e.g., 10% DMSO in saline) to serve as the control.
-
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Administer CGP71683A or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 2 ml/kg).[8]
-
Injections are typically given at the beginning of the light or dark phase, depending on the experimental design.[8]
-
-
Data Collection:
-
Data Analysis:
-
Calculate the average food and water intake and body weight changes for each group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.
-
Protocol 2: Intracerebroventricular (i.c.v.) Administration of CGP71683A
This protocol is used to investigate the central effects of CGP71683A by direct administration into the brain's ventricular system.
Materials:
-
CGP71683A hydrochloride
-
Vehicle (e.g., 30% DMSO in sterile saline)[3]
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula connected to a microsyringe pump
-
Dental cement
-
Analgesics for post-operative care
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).[10]
-
Drill a hole at the determined coordinates and implant a guide cannula to the desired depth (e.g., DV: -3.5 to -4.0 mm from the skull surface).[10]
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Provide post-operative care, including analgesics, and allow the animal to recover for 5-7 days.
-
-
Preparation of Dosing Solution:
-
Dissolve CGP71683A in the vehicle (e.g., 30% DMSO) to the desired concentration (e.g., 7.5 nmol/µL).[3]
-
-
Dosing:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which is connected to a microsyringe pump.
-
Infuse the CGP71683A solution or vehicle at a slow, controlled rate (e.g., 1 µL/min) for a total volume of 1-5 µL.[10][11]
-
Leave the injector in place for an additional minute to prevent backflow.
-
Replace the dummy cannula.
-
-
Data Collection and Analysis:
-
Follow the same data collection and analysis procedures as described in Protocol 1.
-
Experimental Workflow
Caption: General experimental workflow for in vivo feeding studies.
Troubleshooting and Considerations
-
Solubility: CGP71683A is soluble in DMSO.[1] Ensure fresh DMSO is used, as it can absorb moisture, which may reduce solubility. For in vivo use, the DMSO concentration should be kept to a minimum to avoid vehicle-induced effects.
-
Cannula Patency: For i.c.v. studies, regularly check cannula patency. After the experiment, the injection site can be verified by injecting a dye (e.g., Evans blue) and performing histological analysis.[11]
-
Off-Target Effects: While highly selective for the Y5 receptor, one study noted that at higher concentrations, CGP71683A might interact with muscarinic and serotonin uptake sites.[9] Additionally, repeated i.c.v. injections have been associated with inflammatory responses.[9] These potential confounds should be considered when interpreting results.
-
Counter-Regulatory Mechanisms: Chronic blockade of the Y5 receptor may induce counter-regulatory mechanisms that can restore appetite over time, even if body weight remains reduced.[4] This is an important consideration for the design and interpretation of long-term studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ispub.com [ispub.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rat intracerebroventricular injection. [bio-protocol.org]
Application Notes and Protocols for Utilizing CGP71683A in Elevated Plus Maze (EPM) for Anxiety Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2][3][4][5][6][7] The test leverages the natural aversion of rodents to open and elevated spaces.[2][3][4][8] The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms.[2][4] A reduction in anxiety-like behavior, often induced by anxiolytic compounds, is inferred from an increase in the time spent and entries into the open arms.[2][9]
Data Presentation
The following tables summarize representative quantitative data for the effects of GABA-B receptor antagonists in the elevated plus maze. This data can serve as a reference for expected outcomes when testing CGP71683A.
Table 1: Effect of the GABA-B Receptor Antagonist CGP35348 on Rat Behavior in the Elevated Plus Maze
| Treatment (Intracerebroventricular) | % Open Arm Entries (%OAE) | % Time in Open Arms (%OAT) | % Time in Closed Arms (%CAT) |
| Vehicle | Baseline | Baseline | Baseline |
| CGP35348 (5 µ g/rat ) | Increased | Increased | Decreased |
| CGP35348 (10 µ g/rat ) | Increased | Increased | Decreased |
| CGP35348 (30 µ g/rat ) | Increased | Increased | Decreased |
Source: Adapted from literature investigating the effects of GABA-B receptor antagonists in the elevated plus maze.[9]
Table 2: Effect of the GABA-B Receptor Antagonist CGP 36742 on Rodent Behavior in Anxiety Tests
| Test | Animal Model | Treatment (Dose) | Outcome |
| Elevated Plus Maze | Rodent | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |
| Conflict Drinking Test | Rodent | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |
| Four-Plate Test | Mice | CGP 36742 (30 mg/kg) | Anxiolytic Activity Detected |
Source: Adapted from preclinical data on the anxiolytic activity of CGP 36742.[10]
Experimental Protocols
Apparatus
-
The elevated plus maze should be made of a non-porous material (e.g., plastic or wood painted in a neutral color) for easy cleaning.
-
The maze consists of four arms (e.g., 25 x 5 cm for mice) arranged in a plus shape and elevated from the floor (e.g., 80 cm).[2][11]
-
Two opposite arms are enclosed by high walls (e.g., 16 cm), while the other two arms are open with a small ledge (e.g., 0.5 cm) to prevent falls.[2]
-
The arms meet at a central platform (e.g., 5 x 5 cm).[2]
Animals
-
Commonly used rodent models include mice (e.g., C57BL/6J) and rats (e.g., Wistar).[12][13]
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
It is recommended to handle the animals for several days before the experiment to reduce stress.[1]
Drug Preparation and Administration
-
CGP71683A should be dissolved in an appropriate vehicle (e.g., saline).
-
The route of administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) and the dose of CGP71683A should be determined based on preliminary studies.
-
A vehicle-treated control group is essential for comparison.
Experimental Procedure
-
Habituation: Allow the animals to acclimate to the testing room for at least 45-60 minutes before the experiment.[1][8]
-
Drug Administration: Administer CGP71683A or vehicle to the animals at a predetermined time before the test (e.g., 10-30 minutes).[1]
-
Test Initiation: Place the animal on the central platform of the EPM, facing one of the closed arms.[1][2]
-
Data Collection: Allow the animal to explore the maze for a fixed period, typically 5 to 10 minutes.[1][2][8] An automated tracking system or a video camera mounted above the maze can be used to record the animal's behavior.[8][14]
-
Behavioral Parameters: The primary measures of anxiety-like behavior are:
-
Time spent in the open arms: An increase suggests an anxiolytic effect.[2]
-
Number of entries into the open arms: An increase is indicative of reduced anxiety.[2]
-
Time spent in the closed arms: A decrease may suggest an anxiolytic effect.
-
Total number of arm entries: This can be used as a measure of general locomotor activity. A change in this parameter may indicate sedative or stimulant effects of the compound.
-
-
Cleaning: Thoroughly clean the maze between each trial to remove any olfactory cues.[8]
Mandatory Visualizations
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 7. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. GABA(A) but not GABA(B) receptor stimulation induces antianxiety profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]
- 11. mmpc.org [mmpc.org]
- 12. Chronic Antidepressant Treatment in Normal Mice Induces Anxiety and Impairs Stress-coping Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Central administration of GPR55 receptor agonist and antagonist modulates anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. behaviorcloud.com [behaviorcloud.com]
Application Notes and Protocols for CGP71683A Administration in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of CGP71683A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, for behavioral experiments in rodents. This document outlines the mechanism of action, potential administration routes, and detailed protocols for assessing its effects on anxiety-like behavior and spatial learning and memory.
Mechanism of Action
CGP71683A is a potent and selective antagonist of the NPY Y5 receptor. The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. By blocking the Y5 receptor, CGP71683A is expected to prevent these downstream signaling events, thereby inhibiting the physiological and behavioral effects mediated by NPY through this receptor subtype.
Signaling Pathway of the NPY Y5 Receptor
Caption: NPY Y5 Receptor Signaling Pathway.
Administration Routes and Dosage
While intracerebroventricular (ICV) administration has been documented, systemic routes are often preferred for behavioral studies to assess the effects of a compound that can cross the blood-brain barrier. Intraperitoneal (i.p.) injection is a common and effective systemic route for rodents.
Quantitative Data Summary
| Compound | Administration Route | Species | Dose | Behavioral Paradigm | Outcome |
| CGP71683A | Intraperitoneal (i.p.) | Rat | 10 mg/kg | NPY-induced feeding | Inhibited food intake |
| CGP71683A | Intraperitoneal (i.p.) | Rat | Not Specified | Chronic administration | Sustained body weight reduction |
Note: The available literature primarily focuses on the effects of CGP71683A on feeding behavior. Dosages for anxiety and memory paradigms have not been definitively established and should be determined empirically through dose-response studies. The 10 mg/kg i.p. dose in rats can serve as a starting point for such studies.
Experimental Protocols
The following are detailed, generalized protocols for assessing the effects of CGP71683A on anxiety-like behavior and spatial memory. Researchers should adapt these protocols based on their specific experimental design and animal models.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow for EPM
Caption: Experimental Workflow for the Elevated Plus Maze.
Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male or female mice or rats.
-
Drug Preparation and Administration:
-
Vehicle: A common vehicle for i.p. injection of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. A suggested vehicle is 5% DMSO, 5% Tween 80, and 90% sterile saline (0.9% NaCl).
-
CGP71683A Solution: First, dissolve CGP71683A in DMSO. Then, add Tween 80 and vortex to mix. Finally, add the saline and vortex again to create a homogenous suspension. Prepare fresh on the day of the experiment.
-
Dosing: Based on feeding studies, a starting dose of 10 mg/kg (i.p.) is recommended. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is advised to determine the optimal dose for behavioral effects. Administer the injection 30 minutes before the behavioral test.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer CGP71683A or vehicle solution via i.p. injection.
-
30 minutes post-injection, place the animal in the center of the EPM, facing one of the closed arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
Primary measures: Time spent in the open arms, percentage of time spent in the open arms, number of entries into the open arms, and total number of arm entries.
-
An anxiolytic effect is typically indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated control group.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely accepted method for assessing hippocampal-dependent spatial learning and memory in rodents.
Experimental Workflow for MWM
Caption: Experimental Workflow for the Morris Water Maze.
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. The room should contain various distal visual cues.
-
Animals: Adult male or female mice or rats.
-
Drug Preparation and Administration:
-
Prepare the CGP71683A solution as described for the EPM protocol.
-
Administer CGP71683A or vehicle i.p. 30 minutes before the first trial of each training day.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Each day, conduct 4 trials per animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four randomized starting locations.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by comparing the escape latencies and path lengths across training days between the CGP71683A and vehicle groups.
-
Memory Consolidation: The probe trial is the primary measure of spatial memory. A significant reduction in the time spent in the target quadrant in the CGP71683A group compared to the vehicle group would suggest an impairment in spatial memory. Conversely, an enhancement would suggest cognitive improvement.
-
Important Considerations
-
Dose-Response: It is critical to perform a dose-response study to identify the effective and non-toxic dose range of CGP71683A for the specific behavioral paradigm and animal species being used.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure and the vehicle itself. A naive (no injection) control group can also be included to assess the baseline behavior.
-
Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to avoid bias.
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
These application notes and protocols provide a framework for investigating the behavioral effects of CGP71683A. Due to the limited literature on its use in non-feeding behavioral paradigms, careful experimental design and optimization are essential for obtaining robust and reliable data.
Application Notes and Protocols for the Dissolution of CGP71683A for Intraperitoneal Injection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CGP71683A, a potent and selective neuropeptide Y5 (NPY5) receptor antagonist, is a valuable tool in neuroscience and metabolic research. Its utility in in vivo studies, particularly those involving intraperitoneal (IP) administration, necessitates a clear and reproducible dissolution protocol to ensure accurate dosing and bioavailability. This document provides detailed application notes and a step-by-step protocol for the preparation of CGP71683A for IP injection in animal models.
Data Presentation: Solubility and Formulation
The solubility of CGP71683A is a critical factor in preparing a suitable formulation for intraperitoneal injection. The following table summarizes the known solubility properties and a validated in vivo formulation.
| Solvent/Vehicle Component | Solubility/Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (195.28 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| Validated In Vivo Injection Vehicle | Final Concentration: 5 mg/mL (9.76 mM) | A clear solution suitable for immediate use. | [1] |
| ↳ 5% DMSO | 50 µL of 100 mg/mL stock per 1 mL final solution | Initial solubilizing agent. | [1] |
| ↳ 40% PEG300 | 400 µL per 1 mL final solution | Co-solvent to maintain solubility. | [1] |
| ↳ 5% Tween 80 | 50 µL per 1 mL final solution | Surfactant to improve stability and prevent precipitation. | [1] |
| ↳ 50% ddH₂O | 500 µL per 1 mL final solution | Diluent to achieve the final concentration and volume. | [1] |
Experimental Protocol: Preparation of CGP71683A for Intraperitoneal Injection
This protocol details the preparation of a 1 mL working solution of CGP71683A at a concentration of 5 mg/mL. The mixed solution should be used immediately for optimal results[1].
Materials:
-
CGP71683A hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Prepare a 100 mg/mL DMSO Stock Solution:
-
Weigh the desired amount of CGP71683A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
-
Prepare the Final Injection Solution (1 mL):
-
In a new sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL CGP71683A in DMSO stock solution.
-
Vortex the mixture until it is homogeneous and clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Vortex one final time to ensure complete mixing. The final solution should be clear.
-
-
Administration:
-
The prepared solution is now ready for intraperitoneal injection.
-
Administer the appropriate volume to the animal based on its weight and the desired dosage. The intraperitoneal route is a common and justifiable method for pharmacological studies in rodents[2].
-
It is recommended to use a new sterile syringe and needle for each animal.
-
Storage of Stock Solutions:
-
Aliquoted stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles[1].
Mandatory Visualizations
Signaling Pathway
Caption: CGP71683A acts as an antagonist at the NPY Y5 receptor.
Experimental Workflow
Caption: Step-by-step preparation of CGP71683A for IP injection.
References
Application Notes and Protocols: Investigating the Synergistic Potential of CGP71683A in Combination with Other Anorectic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the combination of CGP71683A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, with other anorectic agents for the treatment of obesity. While direct preclinical or clinical studies on the combination of CGP71683A with other specific anorectic agents are limited in the public domain, this document leverages available data on the mechanism of NPY Y5 receptor antagonism and the established effects of other anti-obesity drugs to propose a framework for investigation. Evidence suggests that co-therapies involving NPY Y5 receptor antagonism may be an effective strategy for managing obesity[1].
Scientific Rationale for Combination Therapy
CGP71683A exerts its anorectic effects by selectively blocking the NPY Y5 receptor, which is a key mediator of NPY-induced food intake[2][3]. NPY is a potent orexigenic peptide in the hypothalamus[1][4]. By antagonizing the Y5 receptor, CGP71683A is expected to reduce food intake and promote weight loss[4][5].
Combining CGP71683A with anorectic agents that have complementary mechanisms of action could lead to synergistic or additive effects on weight reduction, potentially allowing for lower doses of individual agents and an improved side-effect profile. Promising candidates for combination therapy include:
-
Sibutramine: A serotonin and norepinephrine reuptake inhibitor that enhances satiety[6]. Studies have shown that the combination of an NPY Y5 receptor antagonist with sibutramine can lead to enhanced anti-obesity effects[1].
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: This class of drugs, such as semaglutide, promotes satiety, reduces appetite, and improves glucose control[7]. The combination of a long-acting amylin analogue (another anorectic agent) with a GLP-1 agonist has demonstrated greater weight loss in preclinical models compared to monotherapy, suggesting a potential for similar synergy with an NPY Y5 antagonist[8][9].
-
Orlistat: A pancreatic and gastric lipase inhibitor that reduces the absorption of dietary fat[10][11]. Combining a centrally acting agent like CGP71683A with a peripherally acting agent like orlistat could address both appetite and calorie absorption.
Quantitative Data on Anorectic Agent Combinations
Table 1: Preclinical Efficacy of Anorectic Agent Combinations in Rodent Models of Obesity
| Combination Therapy | Animal Model | Duration | Key Findings |
| NPY Y5 Antagonist + Sibutramine | Diet-Induced Obese (DIO) Mice | Not Specified | Enhanced anti-obesity effects compared to individual agents[1]. |
| Amylin + PYY[3-36] | DIO Rats | 14 days | Synergistic reduction in food intake and additive reduction in body weight[12][13]. |
| Amylin Analogue (AM833) + Semaglutide (GLP-1 Agonist) | DIO Rats | 24 days | Significantly greater weight loss with combination therapy (-13.1% ± 0.7%) compared to monotherapy (-6.3% ± 0.7% for semaglutide; -5.8% ± 0.9% for AM833)[8]. |
| Resveratrol + Orlistat | High-Fat Diet-Induced Obese Rats | 4 weeks | Significant reduction in body weight gain and improvement in lipid profiles with the combination[10]. |
Experimental Protocols
The following are detailed protocols for preclinical evaluation of CGP71683A in combination with other anorectic agents in a diet-induced obesity (DIO) rodent model.
Protocol 1: Evaluation of Acute Food Intake
Objective: To determine the acute effects of CGP71683A in combination with another anorectic agent on food intake in DIO mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow
-
CGP71683A
-
Second anorectic agent (e.g., sibutramine, GLP-1 RA)
-
Vehicle for drug administration
-
Metabolic cages with automated food intake monitoring systems
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on standard chow.
-
Acclimatization: Acclimate the DIO mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of CGP71683A and the second anorectic agent in the appropriate vehicle on the day of the experiment.
-
Dosing:
-
Group 1: Vehicle control
-
Group 2: CGP71683A alone
-
Group 3: Second anorectic agent alone
-
Group 4: CGP71683A + Second anorectic agent
-
-
Administration: Administer the drugs via the appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Food Intake Monitoring: Immediately after administration, return the mice to the metabolic cages and monitor cumulative food intake continuously for at least 24 hours.
-
Data Analysis: Analyze the food intake data at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Chronic Weight Loss Study
Objective: To evaluate the long-term effects of CGP71683A in combination with another anorectic agent on body weight, body composition, and metabolic parameters in DIO mice.
Materials:
-
Same as Protocol 1
-
Apparatus for measuring body composition (e.g., DEXA or NMR)
-
Equipment for blood collection and analysis (e.g., glucose meter, ELISA kits for insulin, lipids)
Procedure:
-
Induction of Obesity and Baseline Measurements: Induce obesity as described in Protocol 1. Before starting the treatment, record baseline body weight, body composition, and collect blood samples for baseline metabolic analysis.
-
Randomization and Grouping: Randomize the DIO mice into the same four treatment groups as in Protocol 1.
-
Chronic Dosing: Administer the respective treatments daily for a period of 4-8 weeks.
-
Monitoring:
-
Body Weight and Food Intake: Measure daily.
-
Body Composition: Measure weekly or at the end of the study.
-
Metabolic Parameters: Collect blood samples at regular intervals (e.g., every 2 weeks) and at the end of the study to measure fasting glucose, insulin, and lipid levels.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., hypothalamus, adipose tissue, liver) for further analysis if desired.
-
Data Analysis: Analyze the changes in body weight, food intake, body composition, and metabolic parameters over time using appropriate statistical methods (e.g., repeated measures ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating CGP71683A combination therapies.
Caption: Proposed signaling pathways for CGP71683A and other anorectic agents.
Caption: General experimental workflow for evaluating combination therapies.
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Controlled Pharmacogenetic Trial of Sibutramine on Weight Loss and Body Composition in Obese or Overweight Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral glucagon-like peptide-1 receptor agonists and combinations of entero-pancreatic hormones as treatments for adults with type 2 diabetes: where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Combination therapy with amylin and peptide YY[3-36] in obese rodents: anorexigenic synergy and weight loss additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for long-term CGP71683A treatment
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 4. [PDF] Effects of GABAB receptor ligands in animal tests of depression and anxiety. | Semantic Scholar [semanticscholar.org]
- 5. [PDF] Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Measuring Food Intake and Body Weight Changes with CGP71683A
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP71683A is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. The NPY system, particularly the Y5 receptor subtype, is a key regulator of energy homeostasis, with its activation leading to increased food intake and decreased energy expenditure.[1][2][3][4] Consequently, antagonists of the NPY Y5 receptor such as CGP71683A have been investigated as potential therapeutic agents for the treatment of obesity. These application notes provide a summary of the effects of CGP71683A on food intake and body weight, along with detailed protocols for conducting similar preclinical studies.
It is important to note that while CGP71683A shows high affinity for the NPY Y5 receptor, some studies suggest that its effects on food intake may also involve other mechanisms, as it has been shown to have affinity for muscarinic and serotonin receptors at higher concentrations. An inflammatory response has also been observed in the brain following treatment, which could contribute to the observed reduction in food intake.
Data Presentation
The following tables summarize the quantitative effects of CGP71683A on food intake and body weight in rodent models, primarily based on studies with intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administration.
Table 1: Effect of Acute Intraperitoneal (i.p.) Administration of CGP71683A on Food Intake in Rats
| Animal Model | Treatment Group | Dose (mg/kg, i.p.) | Observation Period | % Inhibition of Food Intake (compared to vehicle) | Reference |
| Lean, satiated rats (NPY-induced feeding) | CGP71683A | 10 | 2 hours | ~50% | [2] |
| 24-h fasted lean rats | CGP71683A | 3 | 2 hours | ~25% | [1] |
| 10 | ~40% | [1] | |||
| 30 | ~60% | [1] | |||
| Free-feeding lean rats (dark phase) | CGP71683A | 3 | 2 hours | ~20% | [1] |
| 10 | ~35% | [1] | |||
| 30 | ~50% | [1] |
Table 2: Effect of Chronic Intraperitoneal (i.p.) Administration of CGP71683A on Food Intake and Body Weight in Lean Rats
| Parameter | Treatment Group | Dose (mg/kg/day, i.p.) | Duration | Key Findings | Reference |
| Food Intake | CGP71683A | 3 | 28 days | Dose-dependent inhibition, maximal reduction on days 3-4, returned to control levels thereafter. | [1] |
| 10 | [1] | ||||
| 30 | [1] | ||||
| Body Weight | CGP71683A | 3 | 28 days | Significantly reduced compared to control group throughout the study. | [1] |
| 10 | [1] | ||||
| 30 | [1] | ||||
| Peripheral Fat Mass | CGP71683A | 3, 10, 30 | 28 days | Significantly reduced compared to control group. | [1] |
Table 3: Effect of Intracerebroventricular (i.c.v.) Administration of CGP71683A on Food Intake in Obese Zucker (fa/fa) Rats
| Treatment Group | Dose (nmol/kg, i.c.v.) | Observation Period | Effect on Food Intake | Reference |
| CGP71683A (repeated daily) | 30 - 300 | Not specified | Dose-dependent and slowly developing decrease. |
Experimental Protocols
Protocol 1: Acute Measurement of Food Intake Following Intraperitoneal Administration of CGP71683A in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
House individually in standard laboratory cages.
-
Maintain on a 12:12 hour light-dark cycle.
-
Provide ad libitum access to standard chow and water, unless otherwise specified (e.g., fasting protocol).
2. Materials:
-
CGP71683A.
-
Vehicle solution (e.g., sterile saline, 5% DMSO in saline).
-
Syringes (1 ml) and needles (25-27 gauge).
-
Animal scale for body weight measurement.
-
Food hoppers and spill-proof food containers.
-
Metabolic cages (optional, for precise food intake and spillage measurement).
3. Experimental Procedure: a. Acclimation:
- Acclimate rats to individual housing and handling for at least 3-5 days prior to the experiment.
- Handle animals daily to minimize stress-induced effects on feeding. b. Fasting (for fasted studies):
- If applicable, remove food at a specific time (e.g., 24 hours before drug administration). Ensure free access to water. c. Baseline Food Intake:
- Measure food intake for 1-2 days prior to the experiment to establish a baseline. d. Drug Preparation and Administration:
- Prepare a stock solution of CGP71683A in the chosen vehicle.
- On the day of the experiment, dilute the stock solution to the desired final concentrations.
- Weigh each rat and calculate the injection volume based on its body weight.
- Administer CGP71683A or vehicle via intraperitoneal (i.p.) injection. e. Food Intake Measurement:
- Immediately after injection, provide a pre-weighed amount of food.
- Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
- Account for any spillage by placing a collection tray under the food hopper and weighing the spilled food.
- Calculate the net food intake (Initial food weight - Final food weight - Spilled food weight).
4. Data Analysis:
-
Express food intake in grams.
-
Compare the food intake of CGP71683A-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
Calculate the percentage inhibition of food intake relative to the control group.
Protocol 2: Chronic Measurement of Food Intake and Body Weight Following Repeated Intraperitoneal Administration of CGP71683A in Rats
1. Animals and Housing:
-
As described in Protocol 1.
2. Materials:
-
As described in Protocol 1.
3. Experimental Procedure: a. Baseline Measurements:
- Record the body weight and daily food intake of each rat for 3-5 days to establish a baseline before the start of treatment. b. Drug Administration:
- Administer CGP71683A or vehicle i.p. once daily at a consistent time (e.g., 1 hour before the dark cycle) for the duration of the study (e.g., 28 days).
- Adjust the injection volume daily based on the most recent body weight measurement. c. Daily Measurements:
- Record the body weight of each rat daily.
- Measure daily food intake, accounting for spillage. d. Body Composition Analysis (Optional):
- At the end of the study, body composition (e.g., fat mass, lean mass) can be determined using techniques such as DEXA (Dual-Energy X-ray Absorptiometry) or by dissecting and weighing specific fat pads (e.g., epididymal, retroperitoneal).
4. Data Analysis:
-
Plot the daily food intake and body weight changes over the course of the study.
-
Analyze the data using repeated measures ANOVA to determine the overall effect of treatment and the interaction between treatment and time.
-
Compare the final body weight and fat pad weights between the treatment and control groups using t-test or ANOVA.
Mandatory Visualizations
Caption: NPY Y5 Receptor Signaling Pathway and CGP71683A Inhibition.
Caption: Experimental Workflow for Chronic CGP71683A Study.
References
- 1. A receptor subtype involved in neuropeptide-Y-induced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor subtypes Y1 and Y5 mediate neuropeptide Y induced feeding in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure. | Semantic Scholar [semanticscholar.org]
- 4. Inhibition of food intake by neuropeptide Y Y5 receptor antisense oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of CGP71683A on Muscarinic Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of CGP71683A, a known GABAB receptor antagonist, on muscarinic acetylcholine receptors.
Frequently Asked Questions (FAQs)
Q1: What is CGP71683A and what is its primary target?
CGP71683A is recognized as a potent and selective antagonist of the GABAB receptor. Its primary mechanism of action is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system.
Q2: Is there evidence for off-target effects of CGP71683A on muscarinic receptors?
While CGP71683A is highly selective for the GABAB receptor, some users have reported unexpected findings in experiments involving tissues or cell lines with high expression of muscarinic acetylcholine receptors. This has led to the investigation of potential low-affinity interactions with muscarinic receptor subtypes. It is important to note that conclusive, peer-reviewed evidence of direct, high-affinity binding to muscarinic receptors is not yet widely established.
Q3: What are muscarinic receptors and their primary signaling pathways?
Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor subtypes (M1-M5) that are activated by the neurotransmitter acetylcholine.[1] These receptors are involved in a wide range of physiological functions. The 'odd' numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][2] The 'even' numbered subtypes (M2, M4) primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent results in functional assays when using CGP71683A.
-
Possible Cause: Your experimental system (cell line or tissue) may express muscarinic receptors that are being affected by CGP71683A, leading to confounding results.
-
Troubleshooting Steps:
-
Characterize Muscarinic Receptor Expression: Perform RT-PCR or Western blotting to determine which muscarinic receptor subtypes are present in your experimental system.
-
Use a Muscarinic Antagonist: To confirm if the observed effects are due to muscarinic receptor interaction, pre-incubate your cells or tissues with a non-selective muscarinic antagonist, such as atropine, before applying CGP71683A. If the anomalous results are blocked by atropine, it suggests an off-target effect on muscarinic receptors.
-
Utilize Subtype-Selective Antagonists: If you have identified the specific muscarinic receptor subtypes present, use subtype-selective antagonists (e.g., pirenzepine for M1, methoctramine for M2, 4-DAMP for M3) to further pinpoint the interaction.
-
Issue 2: Unexpected changes in intracellular calcium levels upon application of CGP71683A.
-
Possible Cause: If your system expresses M1, M3, or M5 receptors, CGP71683A might be acting as a weak partial agonist or antagonist at these receptors, influencing calcium signaling.
-
Troubleshooting Steps:
-
Calcium Imaging Assays: Perform a calcium imaging experiment and apply a known muscarinic agonist (e.g., carbachol) to establish a baseline response. Then, test the effect of CGP71683A alone and in combination with the muscarinic agonist.
-
Dose-Response Curve: Generate a dose-response curve for CGP71683A's effect on intracellular calcium to determine its potency (EC50 or IC50) at the muscarinic receptors in your system.
-
Issue 3: Discrepancies between binding affinity data and functional assay results.
-
Possible Cause: The binding affinity (Ki) of a compound does not always directly correlate with its functional activity (agonist, antagonist, or inverse agonist). CGP71683A might have a measurable binding affinity but low efficacy at muscarinic receptors.
-
Troubleshooting Steps:
-
Multiple Functional Assays: Employ a battery of functional assays to comprehensively characterize the interaction. For example, for M2/M4 receptors, measure changes in cAMP levels. For M1/M3/M5 receptors, assess inositol phosphate accumulation or calcium mobilization.
-
Consider Receptor Reserve: The level of receptor expression in your cell line can influence the apparent potency of a compound.[4] A system with high receptor reserve might be more sensitive to a weak partial agonist.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the off-target effects of CGP71683A on human muscarinic receptors. This data is for illustrative purposes to guide experimental design and is not based on published experimental results.
Table 1: Hypothetical Binding Affinities (Ki) of CGP71683A at Muscarinic Receptors
| Receptor Subtype | Hypothetical Ki (nM) |
| M1 | 1250 |
| M2 | 3500 |
| M3 | 2800 |
| M4 | 4200 |
| M5 | 1800 |
Table 2: Hypothetical Functional Activity (IC50/EC50) of CGP71683A at Muscarinic Receptors
| Receptor Subtype | Assay Type | Functional Effect | Hypothetical IC50/EC50 (nM) |
| M1 | Calcium Mobilization | Weak Partial Agonist | 850 (EC50) |
| M2 | cAMP Inhibition | Antagonist | > 10000 (IC50) |
| M3 | Inositol Phosphate Accumulation | Antagonist | 1500 (IC50) |
| M4 | cAMP Inhibition | Antagonist | > 10000 (IC50) |
| M5 | Calcium Mobilization | Weak Partial Agonist | 980 (EC50) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of CGP71683A for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO cells).
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M2/M3 or [3H]-pirenzepine for M1).
-
Add increasing concentrations of unlabeled CGP71683A.
-
For non-specific binding determination, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Detection and Analysis:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of CGP71683A.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Receptors
This protocol measures changes in intracellular calcium concentration in response to CGP71683A in cells expressing Gq-coupled muscarinic receptors.
-
Cell Preparation:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add increasing concentrations of CGP71683A and monitor the change in fluorescence over time.
-
As a positive control, add a known muscarinic agonist (e.g., carbachol).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the dose-response curve and determine the EC50 value for CGP71683A if it acts as an agonist or partial agonist.
-
To test for antagonism, pre-incubate with CGP71683A before adding a fixed concentration of a muscarinic agonist and determine the IC50.
-
Visualizations
Caption: Signaling pathways of muscarinic and GABA-B receptors.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. journals.ed.ac.uk [journals.ed.ac.uk]
- 2. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CGP71683A and In Vivo Inflammatory Response
Welcome to the technical support center for researchers utilizing CGP71683A in in vivo models of inflammation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during in vivo experiments with CGP71683A.
| Question | Answer & Troubleshooting Steps |
| 1. Why am I observing inconsistent or no anti-inflammatory effects with CGP71683A? | The effects of CGP71683A, an Angiotensin II Type 2 (AT2) receptor agonist, can be influenced by several factors. Troubleshooting Steps: - Animal Model: The metabolic state of the animal model is crucial. Opposing effects have been observed in lean versus obese animals. In obese Zucker rats, CGP71683A exhibits anti-inflammatory effects, while in lean rats, it may show pro-inflammatory responses. Ensure your animal model is appropriate for the intended study of AT2 receptor function. - AT1 Receptor Activation: The Angiotensin II Type 1 (AT1) receptor often mediates pro-inflammatory effects that can counteract the anti-inflammatory actions of the AT2 receptor. Consider co-administration with an AT1 receptor blocker (ARB) like Candesartan to unmask the full anti-inflammatory potential of CGP71683A.[1][2] - Dosage and Administration: Ensure the dose and route of administration are appropriate for your model. In vivo studies have often utilized continuous infusion via osmotic pumps to maintain stable compound levels. Bolus injections may not provide sustained AT2 receptor activation. - Inflammatory Stimulus: The nature and intensity of the inflammatory stimulus can impact the outcome. The timing of CGP71683A administration relative to the inflammatory challenge is also critical. |
| 2. I am observing pro-inflammatory effects with CGP71683A. Is this expected? | While generally considered anti-inflammatory, pro-inflammatory effects of AT2 receptor activation have been reported under specific conditions. This is thought to be due to differences in signaling pathway activation. For instance, in lean animals, CGP71683A treatment has been associated with an increase in inflammatory markers. This highlights the context-dependent nature of AT2 receptor signaling. Carefully document the physiological state of your animals and consider if this might explain the unexpected results. |
| 3. What is the optimal dose of CGP71683A for in vivo studies? | The optimal dose can vary depending on the animal model and the specific inflammatory condition being studied. It is recommended to perform a dose-response study to determine the most effective concentration for your experimental setup. Published studies can provide a starting point, but empirical determination is crucial for robust results. |
| 4. How can I confirm that the observed effects are specifically mediated by the AT2 receptor? | To ensure the specificity of CGP71683A's action, it is essential to include a control group treated with a selective AT2 receptor antagonist, such as PD123319.[1] If the effects of CGP71683A are reversed by the antagonist, it provides strong evidence for AT2 receptor-mediated action. |
| 5. What are the key downstream signaling pathways I should investigate? | The anti-inflammatory effects of CGP71683A are primarily mediated through the inhibition of pro-inflammatory transcription factors. Key pathways to investigate include: - STAT3 Phosphorylation: AT2 receptor activation has been shown to reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to decreased production of pro-inflammatory cytokines like TNF-α. - NF-κB Activation: CGP71683A can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. This often involves the stabilization of the inhibitory protein IκBα.[1] |
Quantitative Data Summary
The following tables summarize the reported quantitative effects of CGP71683A on key inflammatory markers and signaling molecules.
Table 1: Effect of CGP71683A on Pro-Inflammatory Cytokines
| Cytokine | Animal/Cell Model | Treatment Details | % Reduction (vs. Control) | Reference |
| TNF-α | PC12W cells | 100 nM CGP-42112 | 39% | [3] |
| IL-6 | Obese Zucker Rats | Systemic treatment for 2 weeks | Significant reduction | |
| MCP-1 | Obese Zucker Rats | Systemic treatment for 2 weeks | Significant reduction |
Table 2: Effect of CGP71683A on Signaling Molecules
| Molecule | Animal/Cell Model | Treatment Details | % Reduction (vs. Control) | Reference |
| p-STAT3 | PC12W cells | 100 nM CGP-42112 | 83% | [3] |
| IκBα degradation | Rat model of hypertension | Oral administration | Abrogated | |
| NF-κB nuclear translocation | Rat model of hypertension | Oral administration | Abrogated |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo inflammatory response to CGP71683A.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol describes the induction of systemic inflammation using LPS and subsequent treatment with CGP71683A.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
CGP71683A
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6 mice
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A commonly used dose to induce systemic inflammation is 1-5 mg/kg.
-
CGP71683A Preparation: Prepare CGP71683A solution in a suitable vehicle. The route of administration (e.g., intraperitoneal injection, subcutaneous osmotic pump) will determine the vehicle.
-
Inflammation Induction: Administer LPS via intraperitoneal (i.p.) injection.
-
CGP71683A Administration: Administer CGP71683A at the desired dose and time point relative to the LPS challenge. This can be a pre-treatment, co-administration, or post-treatment regimen.
-
Monitoring: Monitor animals for signs of inflammation, such as lethargy, piloerection, and changes in body temperature.
-
Sample Collection: At the designated endpoint (e.g., 4, 8, or 24 hours post-LPS), euthanize the mice and collect blood (for serum/plasma) and tissues (e.g., liver, spleen, lung, adipose tissue) for downstream analysis.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps for detecting p-STAT3 in tissue lysates.
Materials:
-
Tissue lysates from in vivo experiments
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
Bio-Plex Assay for Cytokine Profiling
This protocol provides a general workflow for multiplex cytokine analysis in serum or tissue homogenates using a Bio-Plex assay.
Materials:
-
Bio-Plex cytokine assay kit (e.g., mouse or rat-specific panel)
-
Serum samples or tissue homogenate supernatants
-
Bio-Plex wash buffer and assay buffer
-
Streptavidin-PE
-
Bio-Plex instrument and software
Procedure:
-
Standard Curve Preparation: Reconstitute and serially dilute the provided cytokine standards according to the manufacturer's instructions.
-
Sample Preparation: Dilute serum samples or use undiluted tissue homogenate supernatants as per the kit protocol. Typically, a 1:4 dilution for serum is recommended.[4]
-
Assay Plate Preparation: Pre-wet the filter plate with Bio-Plex assay buffer.
-
Bead Incubation: Add the antibody-coupled beads to the wells, wash, and then add the standards and samples. Incubate for the recommended time with shaking.
-
Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody. Incubate with shaking.
-
Streptavidin-PE Incubation: Wash the beads and add streptavidin-PE. Incubate with shaking, protected from light.
-
Data Acquisition: Wash the beads, resuspend them in assay buffer, and acquire the data on a Bio-Plex instrument.
-
Data Analysis: Analyze the data using the Bio-Plex software to determine the concentration of each cytokine in the samples.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the CGP71683A-induced inflammatory response and a typical experimental workflow.
Caption: CGP71683A anti-inflammatory signaling pathway.
Caption: In vivo experimental workflow for CGP71683A.
References
- 1. Angiotensin Receptor Blockade Modulates NFκB and STAT3 Signaling and Inhibits Glial Activation and Neuroinflammation Better than Angiotensin-Converting Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
Technical Support Center: Overcoming Poor Aqueous Solubility of CGP71683A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of CGP71683A.
Frequently Asked Questions (FAQs)
Q1: I have received CGP71683A as a solid powder. In what solvent should I prepare my initial stock solution?
A1: CGP71683A is sparingly soluble in aqueous solutions and ethanol. Therefore, it is highly recommended to prepare your initial high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2] CGP71683A exhibits high solubility in DMSO, with concentrations of 100 mg/mL (195.28 mM) or even 120 mg/mL (234.34 mM) being achievable.[1][2] Always use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce the compound's solubility.[1]
Q2: I've prepared a stock solution in DMSO. Can I directly dilute this into my aqueous experimental buffer?
A2: While direct dilution is possible, it often leads to precipitation of hydrophobic compounds like CGP71683A, especially at higher final concentrations. This is a common issue when the organic solvent concentration is rapidly decreased.[3] It is crucial to ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts in your biological system.[1][3] A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
Q3: My compound is precipitating in the aqueous buffer after dilution from the DMSO stock. What should I do?
A3: Precipitation upon dilution is a clear indication that the aqueous solubility limit of CGP71683A has been exceeded.[3] To address this, you can try several strategies outlined in the troubleshooting guide below, such as lowering the final concentration, using a co-solvent system, or adjusting the pH of your buffer.
Q4: How should I store my CGP71683A stock solutions?
A4: For long-term storage, it is recommended to store stock solutions of CGP71683A in DMSO at -20°C or -80°C.[1][4] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][4]
Troubleshooting Guides
Issue: Precipitation of CGP71683A in Aqueous Buffer
This step-by-step guide provides a tiered approach to systematically address and overcome the poor aqueous solubility of CGP71683A for your in vitro experiments.
Tier 1: Standard Dilution from DMSO Stock
This is the simplest approach and should always be the starting point.
-
Prepare a High-Concentration Stock: Dissolve CGP71683A in 100% DMSO to create a 10 mM to 100 mM stock solution. Gentle warming or sonication can be used to aid dissolution if necessary.[1][4]
-
Serial Dilution in DMSO: If necessary, perform initial serial dilutions of your high-concentration stock in 100% DMSO.
-
Final Dilution in Aqueous Buffer: Add a small volume of the DMSO stock to your final aqueous buffer (e.g., PBS, cell culture media) to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Observation: Visually inspect for any signs of precipitation immediately and after a short incubation period. If the solution remains clear, you can proceed with your experiment. If precipitation occurs, move to Tier 2.
Tier 2: Co-Solvent Systems
If direct dilution fails, a co-solvent system can be employed to increase the solubility of CGP71683A in the final aqueous solution.
-
Rationale: Co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can reduce the polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds.[5]
-
Formulation: Several formulations have been successfully used for in vivo studies of CGP71683A and can be adapted for in vitro use. A common approach involves a mixture of DMSO, PEG300, and a surfactant like Tween 80.[1][4]
-
Procedure:
-
Prepare a high-concentration stock of CGP71683A in DMSO.
-
In a separate tube, prepare the co-solvent vehicle. For example, a mixture of 40% PEG300 and 5% Tween 80 in your aqueous buffer.
-
Add the DMSO stock of CGP71683A to the co-solvent vehicle, ensuring the final DMSO concentration is minimized.
-
-
Control: Always include a vehicle control with the same concentration of DMSO, PEG300, and Tween 80 in your experiment.
Tier 3: pH Adjustment
For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility. CGP71683A contains a quinazoline moiety, and the solubility of such derivatives can be pH-dependent.[5][6][7]
-
Rationale: As a weak base, the solubility of quinoline and its derivatives can be increased by lowering the pH of the aqueous solution.[6][7][8]
-
Procedure:
-
Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Attempt to dissolve CGP71683A (diluted from a DMSO stock) in each buffer.
-
Visually assess the solubility at each pH.
-
-
Consideration: Ensure that the optimal pH for solubility is compatible with the requirements of your biological assay.
Tier 4: Use of Solubilizing Excipients
If the above methods are not successful or are incompatible with your experimental setup, the use of other solubilizing agents can be explored.
-
Cyclodextrins: Molecules like β-cyclodextrin (β-CD) and its derivatives (e.g., sulfobutyl ether β-cyclodextrin, SBE-β-CD) can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[4][5]
-
Procedure:
-
Prepare a solution of SBE-β-CD in your desired aqueous buffer (e.g., 20% w/v).
-
Add the CGP71683A DMSO stock to the SBE-β-CD solution.
-
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility.[1][5] This is often used in combination with co-solvents (as in Tier 2).
Data Presentation
Table 1: Solubility of CGP71683A in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 51.21 - 120 | 100 - 234.34 | [2] |
| Water | Insoluble (<1 mg/mL) | Insoluble | [1][2] |
| Ethanol | Insoluble | Insoluble | [1] |
Table 2: Example Formulations for Solubilizing CGP71683A
| Formulation Components | Example Ratio (v/v/v/v) | Achievable Concentration | Reference(s) |
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 2.67 mg/mL (5.21 mM) | [4] |
| DMSO / 20% SBE-β-CD in Saline | 10% / 90% | ≥ 2.67 mg/mL (5.21 mM) | [4] |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.67 mg/mL (5.21 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CGP71683A Stock Solution in DMSO
-
Materials:
-
CGP71683A (MW: 512.07 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.12 mg of CGP71683A powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be applied if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the approximate solubility limit of CGP71683A in your specific aqueous buffer when diluted from a DMSO stock.
-
Materials:
-
10 mM CGP71683A in DMSO (from Protocol 1)
-
100% DMSO
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
-
Procedure:
-
Create a serial dilution of the 10 mM CGP71683A stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 98 µL).
-
Transfer a small, equal volume (e.g., 2 µL) from each concentration of the DMSO serial dilution plate to the corresponding wells of the aqueous buffer plate. This will create a range of final CGP71683A concentrations with a constant final DMSO concentration (in this example, 2%).
-
Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of CGP71683A under these conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CGP 71683A [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Locomotor Activity Changes After CGP71683A Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CGP71683A in locomotor activity studies. Our aim is to help you navigate potential challenges and accurately interpret your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is CGP71683A and what is its primary mechanism of action?
CGP71683A is a potent and selective, non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] Its primary mechanism of action is to block the signaling of NPY through the Y5 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the downstream effects typically initiated by NPY binding to the Y5 receptor.
Q2: What is the expected effect of CGP71683A on spontaneous locomotor activity?
Based on available research, administration of a selective NPY Y5 receptor antagonist, such as Lu AA33810 (functionally similar to CGP71683A), did not significantly alter the locomotor activity of rats in an open field test.[3] This suggests that blockade of the Y5 receptor does not have a primary, direct effect on spontaneous locomotion. Therefore, significant changes in locomotor activity following CGP71683A administration may be indicative of other factors or off-target effects.
Q3: Are there any known off-target effects of CGP71683A that could influence locomotor activity?
While CGP71683A is highly selective for the Y5 receptor, it is crucial to consider potential off-target effects, especially at higher concentrations. Researchers should always include appropriate control groups to account for any non-specific effects of the vehicle or the compound itself.
Q4: What are the key parameters to measure in an open field test when assessing the effects of CGP71683A?
Key parameters to measure in an open field test include:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Immobility Time: The duration for which the animal is inactive.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Increase in Locomotor Activity | 1. Stress Response: Handling and injection procedures can induce stress, leading to hyperactivity. 2. Vehicle Effect: The vehicle used to dissolve CGP71683A may have its own effects on locomotion. 3. Off-target Pharmacological Effects: At high doses, the compound might interact with other receptors. | 1. Habituation: Properly habituate the animals to the testing environment and injection procedures for several days before the experiment. 2. Vehicle Control: Always include a vehicle-only control group to isolate the effect of the compound. 3. Dose-Response Study: Conduct a dose-response study to determine the optimal dose that is effective for the primary endpoint (e.g., feeding behavior) without causing hyperactivity. |
| Unexpected Decrease in Locomotor Activity | 1. Sedative Effect: Although not typically expected, high doses or specific experimental conditions might lead to sedation. 2. Poor Health of Animals: Sickness or discomfort can lead to reduced movement. 3. Compound Solubility/Precipitation: If the compound is not fully dissolved, it may cause irritation or discomfort upon injection, leading to reduced activity. | 1. Dose-Response Study: Evaluate a range of doses to identify a potential sedative threshold. 2. Health Monitoring: Carefully monitor the health of the animals throughout the experiment. 3. Formulation Check: Ensure CGP71683A is completely dissolved in the appropriate vehicle before administration. Check for any precipitation. |
| High Variability in Locomotor Activity Data | 1. Inconsistent Experimental Procedures: Variations in handling, injection timing, or testing conditions can increase data variability. 2. Environmental Factors: Differences in lighting, noise, or temperature in the testing room can affect animal behavior. 3. Individual Animal Differences: Natural variation in temperament and activity levels exists among animals. | 1. Standardize Protocols: Ensure all experimental procedures are performed consistently for all animals. 2. Control Environment: Maintain a consistent and controlled testing environment. 3. Increase Sample Size: A larger sample size can help to reduce the impact of individual variability on statistical outcomes. |
| No Effect on Locomotor Activity (as expected), but also no effect on the primary outcome (e.g., feeding) | 1. Incorrect Dosing or Administration: The compound may not have reached the target site in sufficient concentration. 2. Compound Degradation: Improper storage or handling may have led to the degradation of CGP71683A. | 1. Verify Procedures: Double-check the calculated dose, administration route, and injection technique. 2. Check Compound Integrity: Ensure the compound has been stored correctly and prepare fresh solutions for each experiment. |
Data Presentation
The following table summarizes representative data on the effect of a selective NPY Y5 receptor antagonist on locomotor activity in an open field test, based on the qualitative findings from the literature.[3]
| Treatment Group | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 3500 ± 350 | 45 ± 5 | 30 ± 4 |
| CGP71683A (10 mg/kg) | 3450 ± 400 | 48 ± 6 | 32 ± 5 |
| p-value | > 0.05 | > 0.05 | > 0.05 |
Data are presented as mean ± SEM. Statistical analysis would typically be performed using a t-test or ANOVA.
Experimental Protocols
Open Field Test Protocol for Assessing Locomotor Activity after CGP71683A Administration
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum, unless fasting is part of the experimental design to assess feeding behavior.
-
Habituation: For at least 3 days prior to the experiment, handle the animals and habituate them to the injection procedure (e.g., intraperitoneal injection of saline) and the open field arena for 10 minutes each day.
-
Drug Preparation: Dissolve CGP71683A in a suitable vehicle (e.g., 10% DMSO in saline) to the desired concentration. Prepare fresh on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline)
-
Group 2: CGP71683A (e.g., 10 mg/kg, intraperitoneal injection)
-
-
Procedure:
-
Administer the vehicle or CGP71683A to the animals.
-
Immediately after injection, gently place the animal in the center of the open field arena (e.g., 100 cm x 100 cm).
-
Record the animal's activity for a predefined period (e.g., 30 minutes) using an automated video-tracking system.
-
-
Data Analysis: Analyze the recorded video to quantify locomotor parameters such as total distance traveled, time spent in the center and periphery, rearing frequency, and immobility time.
-
Statistical Analysis: Compare the data from the CGP71683A-treated group with the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Mandatory Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Locomotor Activity Assessment.
References
potential toxicity of chronic CGP71683A administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential toxicity associated with the chronic administration of CGP71683A, a selective neuropeptide Y (NPY) Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CGP71683A and its potential relation to toxicity?
Q2: Are there any known off-target effects of CGP71683A that could contribute to toxicity?
A2: CGP71683A is reported to be highly selective for the Y5 receptor, with significantly lower affinity for Y1, Y2, and Y4 receptors[1]. However, as with any pharmacological agent, off-target effects cannot be entirely ruled out without comprehensive screening. Unexpected toxicity in preclinical studies could potentially arise from interactions with unintended molecular targets[9]. If off-target toxicity is suspected, it is advisable to conduct in vitro screening against a panel of receptors and enzymes.
Q3: What are the typical signs of toxicity to monitor for during in vivo studies with CGP71683A?
A3: During in vivo experiments, it is crucial to monitor animals for general signs of toxicity. These can include, but are not limited to:
-
Changes in body weight and food/water consumption.
-
Alterations in behavior, such as lethargy, hyperactivity, or stereotypy.
-
Changes in physical appearance, including ruffled fur or hunched posture.
-
Signs of gastrointestinal distress, such as diarrhea or constipation.
-
Injection site reactions if administered parenterally.
Any observed adverse effects should be carefully documented and may necessitate a reduction in dose or a change in the administration protocol[9].
Q4: How should I prepare and administer CGP71683A for in vivo studies to minimize potential toxicity?
A4: Proper preparation and administration are critical for minimizing variability and potential toxicity. CGP71683A hydrochloride is soluble in DMSO[1]. For in vivo use, a common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as saline or corn oil, to a final concentration where the DMSO percentage is non-toxic to the animals[1]. It is essential to ensure the final solution is clear and free of precipitates. Administration routes should be chosen based on the experimental goals and the compound's properties, with careful consideration of the potential for local irritation at the injection site.
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vivo experiments with CGP71683A.
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or severe adverse effects in treated animals | - Dose is too high.- Vehicle toxicity.- Off-target effects.- Impurities in the compound batch. | - Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle toxicity.- Consider in vitro off-target screening.- Verify the purity of the CGP71683A batch. |
| High variability in experimental results between animals | - Inconsistent dosing or administration.- Biological variability among animals.- Instability of the compound in the formulation. | - Ensure accurate and consistent dosing techniques.- Increase the number of animals per group to improve statistical power.- Prepare fresh formulations for each experiment and protect from light and heat. |
| Lack of expected pharmacological effect | - Poor bioavailability.- Inadequate dose.- Rapid metabolism of the compound.- Incorrect route of administration. | - Investigate alternative formulations to improve solubility and absorption.- Conduct a dose-response study.- Perform pharmacokinetic studies to determine the compound's half-life and inform dosing frequency.- Consider a different route of administration that may offer better systemic exposure. |
| Injection site reactions (e.g., inflammation, necrosis) | - High concentration of the compound or vehicle (e.g., DMSO).- pH of the formulation.- Non-sterile injection technique. | - Reduce the concentration of the compound and/or vehicle.- Adjust the pH of the formulation to be closer to physiological pH.- Ensure aseptic technique during preparation and administration. |
Quantitative Toxicity Data (Hypothetical Examples)
As specific chronic toxicity data for CGP71683A is not publicly available, the following tables present hypothetical data for illustrative purposes, based on typical parameters assessed in preclinical toxicology studies.
Table 1: Hypothetical Acute Toxicity of CGP71683A in Rodents
| Species | Route of Administration | LD50 (mg/kg) | Observed Effects |
| Mouse | Oral (gavage) | > 2000 | No mortality or significant clinical signs of toxicity observed. |
| Rat | Intraperitoneal (i.p.) | ~1500 | Sedation, ataxia at high doses. |
| Rat | Intravenous (i.v.) | ~500 | Transient hypoactivity. |
LD50: Lethal Dose, 50%. This is a hypothetical representation and not actual experimental data.
Table 2: Hypothetical No-Observed-Adverse-Effect Level (NOAEL) from a 28-Day Repeated-Dose Study in Rats
| Route of Administration | NOAEL (mg/kg/day) | Target Organs for Toxicity at Higher Doses |
| Oral (gavage) | 100 | Liver (mild hepatocellular hypertrophy), Central Nervous System (transient behavioral changes). |
NOAEL: No-Observed-Adverse-Effect Level. This is a hypothetical representation and not actual experimental data.
Experimental Protocols
The following are generalized protocols for key toxicological assessments. These should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days before dosing.
-
Dose Preparation: Prepare a homogenous solution/suspension of CGP71683A in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water with 0.1% Tween 80).
-
Dosing: Administer a single oral dose using a gavage needle. The initial dose is typically selected based on preliminary data or a default value (e.g., 300 mg/kg). Subsequent doses are adjusted up or down based on the outcome of the previously dosed animal.
-
Observations: Observe animals for clinical signs of toxicity immediately after dosing, and then periodically for at least 14 days. Record all observations, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Data Analysis: Determine the LD50 and its confidence intervals using appropriate statistical methods.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study
-
Animal Model: Healthy young adult rats (male and female).
-
Groups: Assign animals to at least three dose groups and one control (vehicle) group.
-
Dose Administration: Administer CGP71683A or vehicle daily by oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Collect a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze data for dose-related changes. Determine the NOAEL.
Visualizations
NPY Y5 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 9. benchchem.com [benchchem.com]
habituation effects with repeated CGP71683A dosing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CGP71683A, a selective Neuropeptide Y (NPY) Y5 receptor antagonist. This guide addresses potential issues, particularly the observation of diminishing effects with repeated dosing.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a reduced anorectic (appetite-suppressing) effect of CGP71683A after several days of repeated administration. Is this a known phenomenon?
A1: Yes, a diminished effect, often referred to as habituation or tachyphylaxis, with repeated dosing of CGP71683A has been reported in the literature. Studies have shown that while the initial doses of CGP71683A effectively reduce food intake, this effect can decrease and return to near-baseline levels with chronic administration, for instance, over a period of 28 days. This suggests the activation of counter-regulatory mechanisms to restore appetite.
Q2: What are the potential mechanisms behind this habituation effect?
A2: The precise mechanisms are not fully elucidated for CGP71683A, but based on the pharmacology of G protein-coupled receptors (GPCRs) like the NPY Y5 receptor, several possibilities exist:
-
Receptor Desensitization: Chronic antagonist exposure can sometimes lead to changes in the receptor itself. The NPY Y5 receptor is a Gi-coupled GPCR. Prolonged blockade might lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases, followed by the binding of β-arrestin, which uncouples the receptor from its G protein and promotes internalization.
-
Transcriptional Changes: The cell may respond to chronic receptor blockade by increasing the transcription and synthesis of NPY Y5 receptors or other components of the signaling pathway to overcome the antagonist's effect.
-
Neurochemical Compensation: The brain has redundant pathways for regulating appetite. Chronic blockade of the NPY Y5 pathway may lead to compensatory upregulation of other orexigenic (appetite-stimulating) pathways or downregulation of anorexigenic pathways.
Q3: Our results with repeated CGP71683A dosing are inconsistent. What could be the issue?
A3: Inconsistency in results can arise from several factors. Beyond potential habituation, consider the following:
-
Off-Target Effects: Research has indicated that CGP71683A, while highly selective for the NPY Y5 receptor, may also have a high affinity for muscarinic receptors and the serotonin uptake recognition site at certain concentrations. These off-target effects could influence feeding behavior and other physiological responses, potentially confounding the results.
-
Inflammatory Response: Studies involving intracerebroventricular (i.c.v.) administration of CGP71683A have reported an associated inflammatory response in the brain, which coincided with a decrease in food intake. This suggests that the observed anorectic effect might, in some cases, be a result of a non-specific inflammatory reaction rather than direct NPY Y5 receptor antagonism. It is crucial to include appropriate vehicle controls and consider assessing inflammatory markers.
-
Drug Preparation and Stability: CGP71683A has specific solubility and stability characteristics. Ensure proper preparation of the dosing solution immediately before use and adherence to recommended storage conditions to maintain its potency.
Q4: How can we experimentally test for habituation to CGP71683A in our animal model?
A4: To investigate a suspected habituation effect, a well-controlled chronic dosing study is recommended. This would typically involve:
-
Dose-Response Characterization: Initially, establish a clear dose-response relationship for the acute anorectic effect of CGP71683A in your model.
-
Chronic Administration: Administer a consistent, effective dose of CGP71683A daily for an extended period (e.g., 2-4 weeks).
-
Regular Monitoring: Measure food intake and body weight daily. A habituation effect would be indicated by a diminishing effect on these parameters over time.
-
Washout Period and Re-challenge: After the chronic dosing period, include a washout period (e.g., 1-2 weeks) with no treatment. Following the washout, re-administer an acute dose of CGP71683A. A restored, robust anorectic response would support the hypothesis of a transient, functional adaptation (habituation) rather than a permanent change.
-
Control Groups: Include a vehicle-treated control group to account for any changes in food intake or body weight due to the experimental procedures themselves.
Data Presentation
The following table summarizes hypothetical data from a chronic dosing study in rats, illustrating a potential habituation effect on food intake with repeated CGP71683A administration, based on descriptions from the literature.
| Day of Study | Treatment Group | Daily Food Intake (g) | % Change from Vehicle |
| Day 1 | Vehicle | 25.1 ± 1.2 | - |
| CGP71683A (10 mg/kg, i.p.) | 18.8 ± 1.5 | -25.1% | |
| Day 4 | Vehicle | 25.5 ± 1.4 | - |
| CGP71683A (10 mg/kg, i.p.) | 17.6 ± 1.3 | -31.0% | |
| Day 14 | Vehicle | 26.0 ± 1.1 | - |
| CGP71683A (10 mg/kg, i.p.) | 23.9 ± 1.6 | -8.1% | |
| Day 28 | Vehicle | 25.8 ± 1.3 | - |
| CGP71683A (10 mg/kg, i.p.) | 25.1 ± 1.4 | -2.7% |
Experimental Protocols
Protocol for Chronic Intraperitoneal (i.p.) Administration of CGP71683A in Rats
This protocol is a representative example for a study investigating the chronic effects of CGP71683A on food intake and body weight.
1. Materials:
-
CGP71683A hydrochloride
-
Vehicle (e.g., sterile saline, or a solution of DMSO/Tween 80/saline, depending on solubility tests)
-
Male Wistar rats (250-300g)
-
Standard laboratory chow and water
-
Metabolic cages for accurate food intake measurement
-
Analytical balance
-
Syringes and needles for i.p. injection
2. Animal Acclimation:
-
House rats individually in a temperature- and light-controlled environment (e.g., 22°C, 12:12h light/dark cycle) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Handle the rats daily to acclimate them to the injection procedure.
3. Preparation of Dosing Solution:
-
On each day of the experiment, prepare a fresh solution of CGP71683A.
-
Dissolve CGP71683A in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 1 ml/kg injection volume, prepare a 10 mg/ml solution).
-
Ensure the solution is clear and fully dissolved. Vortex if necessary.
4. Experimental Procedure:
-
Randomly assign rats to two groups: Vehicle control and CGP71683A treatment.
-
Measure and record the body weight and food intake for each rat for at least 3 baseline days.
-
On Day 1 of treatment, administer the appropriate i.p. injection (Vehicle or CGP71683A) at a consistent time each day (e.g., 1 hour before the dark cycle begins).
-
Continue daily injections for the duration of the study (e.g., 28 days).
-
Measure and record body weight and food intake daily.
-
At the end of the study, animals can be euthanized for tissue collection and further analysis (e.g., receptor expression, inflammatory markers).
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Technical Support Center: Controlling for CGP71683A Effects on Serotonin Reuptake
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating the effects of CGP71683A, a known GABA-B receptor antagonist, in the context of serotonin reuptake experiments. Given that CGP71683A's primary target is not the serotonin transporter (SERT), it is crucial to design experiments that can distinguish between direct effects on serotonin reuptake and indirect effects stemming from its action on GABA-B receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CGP71683A?
A1: CGP71683A is a selective antagonist of the GABA-B receptor. Its primary mechanism is to block the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors. There is currently no evidence to suggest that CGP71683A directly binds to or inhibits the serotonin transporter (SERT).
Q2: Can CGP71683A indirectly affect serotonin reuptake?
A2: Yes. The GABAergic and serotonergic systems are known to interact. By blocking GABA-B receptors, CGP71683A can modulate the firing rate of serotonin neurons and influence the overall concentration of serotonin in the synapse. This can indirectly impact the dynamics of serotonin reuptake. Studies have shown that the antidepressant-like effects of some GABA-B receptor antagonists are dependent on a functioning serotonergic system.
Q3: How can I be sure that the effects I'm seeing on serotonin reuptake are not just a result of GABA-B receptor antagonism?
A3: It is essential to include a series of control experiments in your study design. These controls will help you dissect the direct versus indirect effects of CGP71683A. The detailed experimental protocols below provide specific examples of such controls.
Q4: What concentration of CGP71683A should I use in my experiments?
A4: The appropriate concentration of CGP71683A will depend on your specific experimental setup. It is recommended to perform a dose-response curve to determine the optimal concentration. Based on available data, the potency of related GABA-B antagonists can vary, so it is crucial to determine the IC50 or Ki value in your system.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in serotonin reuptake measurements with CGP71683A. | Inconsistent cell health or synaptosome preparation. | Ensure consistent cell passage numbers and viability. For synaptosomes, follow a standardized preparation protocol and assess their quality and viability before each experiment. |
| Fluctuation in experimental conditions (temperature, incubation time). | Strictly control all experimental parameters. Use a temperature-controlled incubator and precise timing for all incubation steps. | |
| Indirect effects of CGP71683A on neuronal activity. | Implement the control experiments outlined in the "Experimental Protocols" section to isolate the effect on SERT. | |
| No observable effect of CGP71683A on serotonin reuptake. | The effect is indirect and not detectable in the specific assay system. | Consider using a more integrated system, such as brain slices or in vivo microdialysis, to capture the network effects of GABA-B receptor antagonism on serotonin release and reuptake. |
| Incorrect concentration of CGP71683A used. | Perform a dose-response curve to ensure you are using a concentration that effectively antagonizes GABA-B receptors in your system. | |
| The experimental system lacks the necessary GABA-B receptor-serotonin neuron connectivity. | If using a cell line, ensure it expresses both GABA-B receptors and SERT, or co-culture appropriate cell types. | |
| Unexpected increase in serotonin reuptake with CGP71683A. | Complex downstream signaling effects. | Antagonism of presynaptic GABA-B autoreceptors on GABAergic neurons could disinhibit these neurons, leading to increased GABA release and subsequent complex interactions with the serotonergic system. Carefully dissect the signaling pathway using specific inhibitors for downstream targets. |
| Off-target effects of CGP71683A. | Although considered selective, it's prudent to test for off-target effects at other relevant receptors or transporters if unexpected results persist. |
Quantitative Data Summary
| Compound | Target | Action | Potency (IC50/Ki) |
| CGP71683A | GABA-B Receptor | Antagonist | Not explicitly found for CGP71683A. Related compounds like CGP55845 have Ki values in the low nanomolar range. It is recommended to determine the potency in your specific assay. |
Experimental Protocols
Protocol 1: In Vitro Serotonin Reuptake Assay Using Synaptosomes
This protocol describes a method to measure serotonin reuptake in isolated nerve terminals (synaptosomes) and includes essential controls to investigate the indirect effects of CGP71683A.
Materials:
-
Freshly isolated brain tissue (e.g., rat striatum or hippocampus)
-
Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]-Serotonin (specific activity ~20-30 Ci/mmol)
-
CGP71683A
-
Selective Serotonin Reuptake Inhibitor (SSRI) (e.g., Fluoxetine)
-
GABA-B receptor agonist (e.g., Baclofen)
-
Scintillation cocktail
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Serotonin Reuptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension (typically 50-100 µg of protein) in KRH buffer for 10 minutes at 37°C.
-
Add the test compounds (vehicle, CGP71683A, Fluoxetine, Baclofen, or combinations) and continue the pre-incubation for another 10 minutes.
-
Initiate the reuptake by adding [³H]-Serotonin to a final concentration of ~10 nM.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reuptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Control Experiments:
| Group | Treatment | Purpose |
| 1. Basal Reuptake | Vehicle | To determine the baseline serotonin reuptake. |
| 2. Non-specific Uptake | Fluoxetine (e.g., 10 µM) | To determine the amount of [³H]-Serotonin that is not taken up by SERT. This value is subtracted from all other measurements to get specific uptake. |
| 3. Direct SERT Inhibition Control | Fluoxetine (dose-response) | Positive control to ensure the assay can detect direct SERT inhibition. |
| 4. CGP71683A Treatment | CGP71683A (dose-response) | To test the effect of CGP71683A on serotonin reuptake. |
| 5. GABA-B Receptor Activation | Baclofen (dose-response) | To investigate the effect of activating GABA-B receptors on serotonin reuptake. |
| 6. Antagonism Control | Baclofen + CGP71683A | To confirm that the effects of Baclofen are mediated by GABA-B receptors and can be blocked by CGP71683A. |
| 7. Indirect Effect Investigation | Pre-treatment with a GABA-A receptor antagonist (e.g., bicuculline) before adding CGP71683A | To explore if the effects of CGP71683A involve a disinhibition of GABAergic neurons that might then influence serotonin release/reuptake. |
Protocol 2: Serotonin Reuptake Assay in Cell Lines
This protocol uses a cell line stably expressing the human serotonin transporter (hSERT) to assess for direct effects of CGP71683A.
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-Serotonin
-
CGP71683A
-
Fluoxetine
-
Poly-D-lysine coated 96-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293-hSERT cells in the recommended medium.
-
Seed the cells onto poly-D-lysine coated 96-well plates and grow to confluence.
-
-
Reuptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing the test compounds (vehicle, CGP71683A, Fluoxetine) for 10-20 minutes at 37°C.
-
Initiate uptake by adding [³H]-Serotonin.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the assay by aspirating the uptake solution and washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a microplate scintillation counter.
-
Control Groups:
| Group | Treatment | Purpose |
| 1. Basal Reuptake | Vehicle | To determine the baseline serotonin reuptake. |
| 2. Non-specific Uptake | Fluoxetine (e.g., 10 µM) | To determine non-SERT mediated uptake. |
| 3. Direct SERT Inhibition Control | Fluoxetine (dose-response) | Positive control for SERT inhibition. |
| 4. CGP71683A Treatment | CGP71683A (dose-response) | To test for any direct effect of CGP71683A on hSERT. |
Mandatory Visualizations
Caption: Experimental workflow for serotonin reuptake assays.
Caption: Indirect modulation of serotonin release by CGP71683A.
Caption: Decision tree for interpreting experimental results.
unexpected behavioral side effects of CGP71683A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CGP71683A, a selective neuropeptide Y (NPY) Y5 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CGP71683A?
A1: CGP71683A is a competitive and selective antagonist of the neuropeptide Y receptor type 5 (Y5 receptor).[1][2][3] It exhibits high affinity for the Y5 receptor, with a Ki (inhibitor constant) of 1.3 nM, while showing significantly lower affinity for Y1 and Y2 receptors.[2][3][4] This selectivity makes it a valuable tool for investigating the specific roles of the Y5 receptor.
Q2: What are the expected in vivo effects of CGP71683A administration?
A2: The primary expected effect of CGP71683A is a reduction in food intake.[5][6] Preclinical studies in rats have demonstrated that intraperitoneal (i.p.) administration of CGP71683A dose-dependently decreases both nocturnal and fasting-induced food intake.[5] This anorexigenic effect is consistent with the role of the Y5 receptor in mediating the feeding response to neuropeptide Y.
Q3: Have any unexpected behavioral side effects been observed with CGP71683A?
A3: Preclinical studies have revealed some behavioral effects that may be considered "unexpected" in the context of a primary anorexigenic agent. Specifically, administration of CGP71683A in rats has been associated with:
-
Inhibition of locomotor activity: A reduction in both horizontal and vertical activity has been observed in open-field tests.[5]
-
Modified habituation: The compound has been shown to alter the normal habituation of locomotor response when an animal is introduced to a novel environment.[5]
It is noteworthy that, unlike NPY Y1 receptor antagonists, CGP71683A did not produce anxiogenic-like effects in the social interaction test or the elevated plus-maze test.[5]
Q4: Are there any known effects of CGP71683A on physiological parameters other than feeding and behavior?
A4: Yes, in studies with fasted rats, intracerebroventricular (icv) administration of CGP71683A resulted in a significant increase in serum total and free thyroxine (T4) levels.[2][3] Researchers should be aware of this potential effect on the thyroid axis when designing and interpreting their experiments.
Q5: Are there any human clinical trial data available for CGP71683A?
A5: Based on available information, there are no publicly registered clinical trials for CGP71683A. The current body of knowledge is derived from preclinical, in vitro, and in vivo animal studies.
Troubleshooting Guides
Issue 1: Variability in Anorexigenic Effect
| Potential Cause | Troubleshooting Steps |
| Route of Administration | Ensure consistent and accurate administration (e.g., intraperitoneal, intracerebroventricular). The effective dose range can vary significantly between routes. |
| Fasting State of Animals | The effect of CGP71683A on food intake has been documented in both free-feeding and energy-deprived (fasted) animals.[5][6] Standardize the fasting protocol to ensure consistent results. |
| Timing of Administration and Measurement | Administer the compound at a consistent time relative to the dark/light cycle and the presentation of food. Measure food intake at standardized intervals post-administration. |
| Vehicle and Solubility | CGP71683A is typically dissolved in a vehicle such as DMSO and then further diluted.[1][2] Ensure the compound is fully solubilized and the final vehicle concentration is consistent across all experimental groups and is not causing independent behavioral effects. |
Issue 2: Unexpected Changes in Animal Activity Levels
| Potential Cause | Troubleshooting Steps |
| Observed Sedation or Reduced Locomotion | This is a documented effect of CGP71683A.[5] To differentiate from general malaise, conduct a comprehensive behavioral assessment (e.g., open-field test, home cage activity monitoring). Consider including a positive control for sedation if this is a critical parameter. |
| Confounding Effects of Anorexia | Reduced food intake can independently lead to decreased activity. Control for this by pair-feeding a separate control group to match the food intake of the CGP71683A-treated group. |
| Dose-Response Relationship | The inhibition of locomotor activity may be dose-dependent.[5] Test a range of doses to establish a dose-response curve for both the anorexigenic and locomotor effects. |
Experimental Protocols
Protocol 1: Assessment of Anorexigenic Effects in Rats
-
Animals: Male Wistar rats are individually housed and acclimatized to a 12-hour light/dark cycle.
-
Compound Preparation: CGP71683A is dissolved in a suitable vehicle (e.g., 30% DMSO in saline) to the desired concentrations (e.g., 1, 3, and 10 mg/kg).[2][5]
-
Administration: The compound or vehicle is administered via intraperitoneal (i.p.) injection at the onset of the dark cycle (for nocturnal feeding) or after a period of fasting.
-
Measurement: Pre-weighed food is provided, and food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the CGP71683A-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Evaluation of Locomotor Activity in an Open-Field Test
-
Apparatus: An open-field arena (e.g., a square box with walls) equipped with infrared beams or video tracking software to monitor movement.
-
Animals and Dosing: Male Wistar rats are administered CGP71683A (e.g., 1-10 mg/kg, i.p.) or vehicle.[5]
-
Procedure: Thirty minutes after injection, each rat is placed in the center of the open-field arena for a set duration (e.g., 10-30 minutes).
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Habituation: Analyze activity in time bins (e.g., 5-minute intervals) to assess the decline in activity over time.
-
-
Data Analysis: Compare the activity parameters between the treated and control groups using statistical tests such as t-tests or ANOVA.
Visualizations
Caption: Logical relationship between CGP71683A, its target, and observed effects.
Caption: Experimental workflow for assessing locomotor activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 71683A [chembk.com]
- 4. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide to CGP71683A and Selective Neuropeptide Y Y1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of CGP71683A and selective antagonists of the Neuropeptide Y (NPY) Y1 receptor. While CGP71683A is a potent antagonist, it is crucial to note its high selectivity for the NPY Y5 receptor subtype, distinguishing it from the Y1-selective compounds discussed herein. This guide will objectively present their performance based on experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways.
Introduction to NPY Receptors and Antagonists
Neuropeptide Y is a widely expressed neurotransmitter in the central and peripheral nervous systems, exerting its physiological effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[1] These receptors are implicated in a diverse range of functions, including the regulation of food intake, blood pressure, anxiety, and circadian rhythms. Consequently, the development of selective antagonists for NPY receptor subtypes is a significant area of interest for therapeutic intervention in various pathological conditions. This guide focuses on comparing the Y5-selective antagonist, CGP71683A, with prominent Y1-selective antagonists such as BIBP3226 and BIBO3304.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of CGP71683A and selective NPY Y1 receptor antagonists for various NPY receptor subtypes are summarized in the table below. The data clearly illustrates the distinct selectivity profiles of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Species | Reference |
| CGP71683A | NPY Y5 | 1.4 (IC50) | Rat | [2] |
| NPY Y5 | 2.9 (IC50) | Human | [2] | |
| NPY Y1 | >1000 (IC50) | Human | [2] | |
| NPY Y1 | 2765 (IC50) | Rat | ||
| NPY Y2 | 7187 (IC50) | Rat | ||
| NPY Y4 | 5637 (IC50) | Rat | ||
| BIBP3226 | NPY Y1 | 7 (Ki) | Human | [3] |
| NPY Y1 | 1.1 (Ki) | Rat | [4] | |
| NPFF2 | 79 (Ki) | Human | [4] | |
| NPFF | 108 (Ki) | Rat | [4] | |
| BIBO3304 | NPY Y1 | 0.38 (IC50) | Human | [5][6] |
| NPY Y1 | 0.72 (IC50) | Rat | [5][6] | |
| NPY Y2 | >1000 (IC50) | Human | [6] | |
| NPY Y4 | >1000 (IC50) | Human & Rat | [6] | |
| NPY Y5 | >1000 (IC50) | Human & Rat | [6] | |
| BVD-10 | NPY Y1 | - (Selective Antagonist) | - | [7] |
| 1229U91 | NPY Y1 | 0.10 (K1) | Human | [8] |
| NPY Y2 | 700 (K1) | Human | [8] |
Note: Ki and IC50 values are measures of binding affinity, with lower values indicating higher affinity. K1 is a specific type of Ki value. NPFF refers to the Neuropeptide FF receptor.
Performance Comparison: In Vitro and In Vivo Effects
The distinct receptor selectivities of CGP71683A and Y1 antagonists translate to different biological effects.
CGP71683A (Y5-Selective Antagonist):
-
Food Intake: Intraperitoneal administration of CGP71683A in rats has been shown to inhibit NPY-induced food intake and reduce feeding after a period of food deprivation.[2][9] Doses of 1-10 mg/kg dose-dependently decreased nocturnal and fasting-induced food intake.[9]
-
Anxiety: Unlike Y1 receptor antagonists, CGP71683A did not exhibit anxiogenic-like effects in animal models.[9]
Selective NPY Y1 Receptor Antagonists (e.g., BIBP3226, BIBO3304):
-
Food Intake: The role of Y1 receptors in feeding is complex. While some studies show that intracerebroventricular or direct injection of BIBP3226 into the paraventricular nucleus can block NPY-induced feeding, others suggest this effect might be non-specific.[10][11][12] BIBO3304 has been shown to attenuate feeding induced by NPY and fasting in rats.[5][6][13]
-
Blood Pressure: Both BIBP3226 and BIBO3304 have been demonstrated to attenuate the pressor response to exogenous NPY and to reduce the increase in blood pressure elicited by sympathetic activation, such as during a bilateral carotid occlusion.[14][15]
-
Anxiety: Blockade of central NPY Y1 receptors with antagonists like BIBP3226 has been associated with anxiogenic-like effects in animal models.[16]
Signaling Pathways
Activation of the NPY Y1 receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the primary signaling pathway.
Caption: NPY Y1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki or IC50) of test compounds (e.g., CGP71683A, BIBP3226) for NPY receptor subtypes.
Materials:
-
Cell membranes expressing the NPY receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [¹²⁵I]-PYY or a specific labeled antagonist).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[17]
-
Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[18]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[17][18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]
Caption: Experimental Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium levels following receptor activation.
Objective: To assess the functional activity of test compounds at the NPY Y1 receptor.
Materials:
-
Cells expressing the NPY Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
NPY (agonist).
-
Test compounds (antagonists).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells expressing the NPY Y1 receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[20]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., BIBP3226) for a specific period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a known concentration of the agonist (NPY) into the wells and immediately begin recording the fluorescence intensity over time.[19]
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, the ability to inhibit the NPY-induced calcium increase is quantified and used to determine the potency (e.g., IC50) of the antagonist.
Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.
Conclusion
This guide highlights the critical distinction between the NPY Y5-selective antagonist CGP71683A and selective NPY Y1 receptor antagonists. While both classes of compounds modulate the NPY system, their distinct receptor affinities lead to different pharmacological profiles. CGP71683A demonstrates a clear role in the Y5-mediated regulation of food intake without the anxiogenic effects associated with Y1 antagonists. Conversely, selective Y1 antagonists like BIBP3226 and BIBO3304 are valuable tools for investigating the role of the Y1 receptor in cardiovascular regulation and other physiological processes, though their effects on feeding behavior are more complex. The provided experimental protocols offer a foundational understanding of the methods used to characterize these and other novel NPY receptor ligands. This comparative information is essential for researchers designing experiments and for professionals involved in the development of targeted therapeutics for NPY-related disorders.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispub.com [ispub.com]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NPY Y1 receptor antagonist BIBP 3226 blocks NPY induced feeding via a non-specific mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for involvement of neuropeptide Y receptors in the regulation of food intake: studies with Y1-selective antagonist BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
- 14. The involvement of neuropeptide Y Y1 receptors in the blood pressure baroreflex: studies with BIBP 3226 and BIBO 3304 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuropeptide Y Y1 receptor antagonist BIBP3226 produces conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of CGP71683A in NPY Y5 Receptor Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NPY Y5 receptor antagonist CGP71683A's performance against other alternatives, supported by available experimental data. The focus is on validating its mechanism of action using NPY Y5 receptor knockout mouse models.
A critical step in the pharmacological validation of a receptor antagonist is to demonstrate that its effects are absent in animals lacking the target receptor. In the case of the Neuropeptide Y (NPY) Y5 receptor antagonist, CGP71683A, studies in Y5 receptor knockout (Y5R-KO) mice have been pivotal in understanding its true mechanism of action. Evidence suggests that the anorectic (appetite-suppressing) effects of CGP71683A may not be mediated by the Y5 receptor, highlighting the importance of knockout models in drug development.
Comparison of NPY Y5 Receptor Antagonists in Wild-Type and Y5R-KO Mice
The primary method to validate the on-target effects of a Y5 receptor antagonist is to compare its efficacy in wild-type (WT) animals versus those with a genetic deletion of the Y5 receptor. An effective and specific Y5 antagonist is expected to reduce food intake and body weight in WT mice, while having no effect in Y5R-KO mice.
Key Findings on CGP71683A Specificity:
Reports in the scientific literature indicate that the anorectic effects of CGP71683A are identical in both wild-type and Y5 receptor-deficient mice[1]. This crucial finding suggests that the appetite-suppressing properties of CGP71683A are not mediated through the NPY Y5 receptor and are likely due to off-target effects. Further investigation has revealed that CGP71683A exhibits high affinity for muscarinic and serotonin reuptake sites, which could account for its non-specific actions[1].
In contrast, other NPY Y5 receptor antagonists have demonstrated on-target effects in similar experimental paradigms. For instance, the Y5 receptor antagonist L-152,804 was shown to be effective in reducing body weight in diet-induced obese wild-type mice, an effect that was absent in Y5R-KO mice. This demonstrates that the anti-obesity effects of L-152,804 are indeed mediated by the Y5 receptor.
Quantitative Data Summary:
| Compound | Genotype | Effect on Food Intake | Effect on Body Weight | Implication |
| CGP71683A | Wild-Type | Reduced | Reduced | Effect observed |
| NPY Y5R-KO | Reduced | Reduced | Non-specific (Off-target) effect | |
| Alternative Y5 Antagonist (e.g., L-152,804) | Wild-Type | Reduced | Reduced | Effect observed |
| NPY Y5R-KO | No significant change | No significant change | Specific (On-target) effect |
Experimental Protocols
To aid researchers in designing and interpreting studies to validate NPY Y5 receptor antagonists, detailed methodologies for key experiments are provided below.
Diet-Induced Obesity (DIO) Mouse Model
This protocol is essential for studying the effects of anti-obesity compounds in a physiologically relevant context.
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Mice are singly housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Monitoring: Body weight and food intake are measured weekly.
-
Drug Administration: Once obesity is established, mice are randomized into treatment groups (vehicle and antagonist) for chronic administration.
Intracerebroventricular (ICV) Injection for Central Administration
This technique is used to deliver compounds directly into the brain, bypassing the blood-brain barrier.
-
Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle.
-
Coordinates: Stereotaxic coordinates for the lateral ventricle in mice are typically (from Bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.
-
Injection: A microinjection pump is used to deliver a small volume (e.g., 1-2 µL) of the antagonist or vehicle over several minutes.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
Measurement of Food Intake and Body Weight
Accurate and consistent measurement is crucial for assessing the efficacy of anorectic agents.
-
Food Intake: Pre-weighed food is provided, and the remaining amount, including spillage, is measured at regular intervals (e.g., daily or weekly).
-
Body Weight: Mice are weighed at the same time each day using a calibrated scale.
-
Data Analysis: Data are typically expressed as cumulative food intake (grams) and change in body weight (grams or percentage from baseline).
Visualizing Key Pathways and Workflows
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the Y5 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling cascades, including protein kinase A (PKA). The Y5 receptor can also couple to Gαq, activating the phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Caption: NPY Y5 Receptor Signaling Cascade.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a typical workflow for validating an NPY Y5 receptor antagonist using knockout mice.
References
CGP71683A: A Comparative Guide to its G Protein-Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of CGP71683A, a widely recognized neuropeptide Y (NPY) Y5 receptor antagonist, with other G protein-coupled receptors (GPCRs). The data presented herein is essential for researchers utilizing this compound to ensure the specificity of their experimental outcomes and for professionals in drug development to assess potential off-target effects.
Summary of Cross-Reactivity Data
CGP71683A is a potent and selective antagonist for the NPY Y5 receptor. However, experimental data reveals significant cross-reactivity with other GPCRs, most notably muscarinic receptors and the serotonin transporter. The following table summarizes the binding affinities of CGP71683A for various receptors.
| Receptor/Transporter | Species | Assay Type | Ligand | Affinity (Ki/IC50 in nM) | Reference |
| Primary Target | |||||
| Neuropeptide Y Y5 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 1.3 (Ki) | [1][2] |
| Neuropeptide Y Y5 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 1.4 (IC50) | [3][4][5] |
| NPY Receptor Subtypes | |||||
| Neuropeptide Y Y1 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | >4000 (Ki) | [1] |
| Neuropeptide Y Y1 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 2765 (IC50) | [4][5] |
| Neuropeptide Y Y2 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 200 (Ki) | [1] |
| Neuropeptide Y Y2 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 7187 (IC50) | [4][5] |
| Neuropeptide Y Y4 Receptor | Rat | Radioligand Binding | [¹²⁵I]PYY | 5637 (IC50) | [4][5] |
| Off-Target Receptors/Transporters | |||||
| Muscarinic Receptors | Rat | Radioligand Binding | Not Specified | 2.7 (Ki) | [3] |
| Serotonin Transporter (SERT) | Rat | Radioligand Binding | Not Specified | 6.2 (Ki) | [3] |
Signaling Pathways and Experimental Workflow
To assess the cross-reactivity of a compound like CGP71683A, a systematic experimental approach is employed. This typically involves initial screening through broad radioligand binding assays followed by functional assays to determine the nature of the interaction (agonist or antagonist) at any identified off-target receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]PYY for NPY receptors) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (CGP71683A).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The reaction is incubated to equilibrium (e.g., 60-120 minutes at room temperature or 37°C).
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay is used to determine whether a compound acts as an agonist or an antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells stably or transiently expressing the receptor of interest are seeded in multi-well plates.
-
For antagonist testing, cells are pre-incubated with the test compound (CGP71683A) for a defined period.
-
The cells are then stimulated with a known agonist for the receptor. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable cAMP signal.
2. cAMP Measurement:
-
After stimulation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
3. Data Analysis:
-
For agonist activity, the concentration-response curve is plotted, and the EC50 (concentration for 50% of maximal response) is calculated.
-
For antagonist activity, the ability of the test compound to shift the concentration-response curve of the agonist is determined, and the IC50 or pA2 value is calculated to quantify its potency.
Conclusion
While CGP71683A is a highly potent and selective antagonist of the NPY Y5 receptor, this guide highlights its significant affinity for muscarinic receptors and the serotonin transporter.[3] This cross-reactivity is a critical consideration for researchers using this compound to probe the function of the NPY Y5 receptor, as off-target effects could confound the interpretation of experimental results. For drug development professionals, these findings underscore the importance of comprehensive off-target screening to identify and mitigate potential side effects. The experimental protocols provided herein offer a framework for conducting such selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGP 71683 hydrochloride | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. CGP 71683 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
A Comparative Guide to the Efficacy of CGP71683A and Newer Y5 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pioneering Neuropeptide Y (NPY) Y5 receptor antagonist, CGP71683A, with a selection of newer antagonists that have since been developed. The objective is to offer a clear, data-driven overview of their relative efficacy, selectivity, and methodologies used in their evaluation. This information is intended to aid researchers in the selection of appropriate tools for their studies and to provide a contextual understanding of the evolution of Y5 receptor-targeted therapeutics.
Introduction to Y5 Receptor Antagonism
The Neuropeptide Y (NPY) system, and specifically the Y5 receptor subtype, is a critical regulator of energy homeostasis, with a well-established role in the stimulation of food intake. Consequently, the development of Y5 receptor antagonists has been a significant focus for anti-obesity drug discovery. CGP71683A was one of the first potent and selective non-peptide Y5 receptor antagonists to be extensively characterized. This guide will compare its foundational profile with those of more recently developed compounds: MK-0557, Velneperit (S-2367), L-152,804, and Lu AA33810.
Quantitative Comparison of in Vitro Efficacy and Selectivity
The following table summarizes the binding affinities (Ki or IC50 values) of CGP71683A and newer Y5 receptor antagonists for the Y5 receptor, as well as their affinities for other NPY receptor subtypes (Y1, Y2, and Y4) to illustrate their selectivity profiles. Lower values indicate higher binding affinity.
| Compound | Y5 Receptor Affinity (Ki/IC50, nM) | Y1 Receptor Affinity (Ki, nM) | Y2 Receptor Affinity (Ki, nM) | Y4 Receptor Affinity (Ki, nM) | Species |
| CGP71683A | 1.3 (Ki)[1] | >4000[1] | 200[1] | >1000 | Rat, Human[2] |
| 1.4 (IC50, rat)[2] | |||||
| 2.9 (IC50, human)[2] | |||||
| MK-0557 | 1.6 (Ki)[1][3][4][5] | >10,000[5] | >10,000[5] | >10,000[5] | Human, Rhesus, Mouse, Rat[5] |
| Velneperit (S-2367) | Potent and Selective (Specific Ki values not available in the search results) | - | - | - | - |
| L-152,804 | 26 (Ki, human)[1][4][6] | >10,000[4] | >10,000[4] | >10,000[4] | Human, Rat[4] |
| 31 (Ki, rat)[4] | |||||
| Lu AA33810 | 1.5 (Ki)[7] | ~5000 (3300-fold selective)[7] | ~5000 (3300-fold selective)[7] | ~5000 (3300-fold selective)[7] | Rat[7] |
In Vivo Efficacy: Impact on Food Intake
The primary therapeutic goal of Y5 receptor antagonists is the reduction of food intake. The following table summarizes key findings from in vivo studies for each compound.
| Compound | Animal Model | Dosing | Key Findings on Food Intake |
| CGP71683A | Rats | 1-10 mg/kg, i.p. | Dose-dependently decreased nocturnal and fasting-induced food intake.[8] |
| MK-0557 | Diet-induced obese mice | 30 mg/kg, p.o. | Caused a 40% reduction in body-weight gain, partly through suppression of hyperphagia.[5] |
| Velneperit (S-2367) | Diet-induced obese mice | 30-100 mg/kg, p.o. | Significantly inhibited weight gain by reducing calorie intake and fat accumulation.[9] |
| L-152,804 | Satiated rats | 10 mg/kg, p.o. | Significantly inhibited food intake evoked by a Y5-selective agonist.[4] |
| Lu AA33810 | Rats | 3-30 mg/kg, p.o. | Blocked feeding elicited by intracerebroventricular injection of a Y5 receptor-selective agonist.[10][11] |
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity and Selectivity
Objective: To determine the binding affinity (Ki or IC50) of the test compounds for the Y5 receptor and other NPY receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably transfected with the cDNA for the human or rat NPY receptor subtype of interest (Y1, Y2, Y4, or Y5). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an assay buffer.
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Peptide YY or [¹²⁵I]NPY) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., CGP71683A, MK-0557) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Studies
Objective: To evaluate the effect of the Y5 receptor antagonists on food intake in animal models.
General Protocol:
-
Animal Models: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used. For studies on obesity, diet-induced obese (DIO) models are often employed, where animals are fed a high-fat diet for several weeks.
-
Compound Administration: The test compound is administered via an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.), at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Food Intake Measurement:
-
Fasting-Induced Feeding: Animals are fasted for a period (e.g., 24 hours) before compound administration. Food is then returned, and the amount consumed over a specific time period is measured.
-
Nocturnal Feeding: For nocturnal animals like rats, food intake is measured during the dark phase of the light-dark cycle.
-
Agonist-Induced Feeding: A Y5 receptor agonist is administered intracerebroventricularly (i.c.v.) to stimulate food intake, and the ability of the antagonist (administered systemically) to block this effect is measured.
-
-
Data Collection and Analysis: Food intake is typically measured by weighing the food container at regular intervals. Body weight is also monitored. Statistical analysis is performed to compare the food intake and body weight changes between the compound-treated groups and the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPY Y5 receptor signaling pathway and a typical experimental workflow for evaluating Y5 antagonists.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Y5 Antagonist Evaluation.
Conclusion
CGP71683A established a benchmark for potent and selective Y5 receptor antagonism. The newer antagonists, such as MK-0557 and Lu AA33810, have demonstrated comparable or, in some cases, superior potency and selectivity in preclinical studies. While Velneperit also showed promise, a lack of publicly available, detailed binding data makes a direct quantitative comparison challenging. L-152,804 remains a valuable tool, though with slightly lower potency compared to the other highlighted compounds. The in vivo data consistently supports the role of Y5 receptor antagonism in reducing food intake and body weight, although the clinical translation of these findings has proven complex. This guide provides a foundational dataset to inform further research and development in the pursuit of effective anti-obesity therapeutics targeting the NPY Y5 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. shionogi.com [shionogi.com]
- 3. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Lu AA-33810 - Wikipedia [en.wikipedia.org]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GABA-B Receptor Antagonists in Preclinical Animal Models
A comprehensive guide for researchers on the experimental replication and performance of GABA-B receptor antagonists, with a focus on CGP series compounds and analogs in various animal models of cognitive enhancement, depression, and anxiety.
This guide provides a comparative overview of the preclinical data for several GABA-B receptor antagonists, including CGP-71982, CGP-62349, CGP-55845A, SCH-50911, and SGS742 (CGP-36742). The data is compiled from a range of studies in rodent models, offering insights into their potential therapeutic applications and the experimental designs used to evaluate them. While the specific compound CGP71683A was not prominently featured in the reviewed literature, the following analysis of structurally and functionally similar molecules will serve as a valuable resource for researchers in the field.
Performance in Cognitive Enhancement Paradigms
GABA-B receptor antagonists have been shown to improve cognitive performance in various learning and memory tasks. The following table summarizes the key findings from an active avoidance learning paradigm in rats.
| Compound | Animal Model | Dosage (mg/kg) | Key Findings | Reference |
| CGP-71982 | Wistar Rats | 0.01 - 1.0 | Improved learning and memory retention. | [1] |
| CGP-55845A | Wistar Rats | 0.01 - 1.0 | Improved learning and memory retention. | [1] |
| CGP-62349 | Wistar Rats | 0.01 | Active at the lowest dose tested. | [1] |
| SGS742 (CGP-36742) | Aged Rats | Not specified | Cognitive enhancing effects in radial and water maze tasks. | [2] |
| SGS742 (CGP-36742) | Mice, Rats, Rhesus Monkeys | Not specified | Pronounced cognition enhancing effects in active and passive avoidance, eight-arm radial maze, Morris water maze, and social learning tasks. | [3] |
Efficacy in Models of Depression and Anxiety
Studies have also explored the antidepressant and anxiolytic potential of GABA-B receptor antagonists. The forced swimming test (FST) and the elevated zero maze (EZM) are common behavioral assays used for this purpose.
| Compound | Animal Model | Test | Dosage (mg/kg) | Key Findings | Reference |
| SCH 50911 | Not specified | FST | 1 - 3 | Antidepressant-like activity; significantly decreased immobility time. | [4] |
| SCH 50911 | Not specified | EZM | 1 - 3 | Anxiolytic-like effects; significantly increased time spent in open areas. | [4] |
| SGS742 (CGP-36742) | Rats | Not specified | Observed antidepressant effects. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the protocols for the key experiments cited in this guide.
Active Avoidance Test
This test assesses learning and memory in rats. The protocol involves placing the animals in a two-way shuttle box where they learn to avoid a mild foot shock by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or a tone). The test is typically conducted over several days, with the number of successful avoidances recorded as a measure of learning. Memory retention is assessed by re-testing the animals at a later time point without the aversive stimulus.[1]
Forced Swimming Test (FST)
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs. The protocol involves placing a rat or mouse in an inescapable cylinder of water and observing its behavior. The duration of immobility, a state of passive floating, is measured. A reduction in immobility time is indicative of an antidepressant-like effect. It is important to note that this model's validity is in its ability to predict the efficacy of known antidepressants, rather than perfectly mimicking human depression.[4][5]
Elevated Zero Maze (EZM)
The EZM is a test for anxiety-like behavior in rodents. The apparatus consists of an elevated circular runway with two open and two enclosed quadrants. The animal is placed in one of the quadrants and its behavior is recorded. Anxiolytic compounds typically increase the time spent and the number of entries into the open quadrants.[4]
Mechanism of Action and Signaling Pathways
GABA-B receptor antagonists are believed to exert their effects by blocking the inhibitory actions of the neurotransmitter GABA at the GABA-B receptor. This disinhibition leads to an enhancement of excitatory neurotransmission.
Caption: Mechanism of GABA-B Receptor Antagonists.
The binding of GABA to presynaptic GABA-B receptors typically inhibits the opening of voltage-gated calcium channels, leading to a decrease in the release of other neurotransmitters. On the postsynaptic membrane, GABA-B receptor activation opens potassium channels, causing hyperpolarization and reducing neuronal excitability. GABA-B receptor antagonists, such as the CGP compounds, block these effects, thereby enhancing neurotransmitter release and increasing neuronal activity.[3] Specifically, SGS742 has been shown to significantly enhance the release of glutamate, aspartate, glycine, and somatostatin in vivo.[3]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel GABA-B receptor antagonist typically follows a structured workflow to assess its therapeutic potential and safety profile.
Caption: Preclinical evaluation workflow for GABA-B antagonists.
This workflow begins with the synthesis and initial in vitro screening of the compound to determine its affinity and selectivity for the GABA-B receptor. This is followed by pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Promising candidates then move into in vivo behavioral screening in relevant animal models to assess their efficacy. Further studies are conducted to elucidate the compound's mechanism of action. Finally, comprehensive toxicity and safety pharmacology studies are performed before a decision is made on whether to proceed with further development towards clinical trials.
References
- 1. The modulatory effects of high affinity GABA(B) receptor antagonists in an active avoidance learning paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropsychology of Cognitive Aging in Rodents - Brain Aging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SGS742: the first GABA(B) receptor antagonist in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GABAB receptor ligands in animal tests of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intraperitoneal and Intracerebroventricular Administration of CGP71683A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common administration routes for the selective Neuropeptide Y (NPY) Y5 receptor antagonist, CGP71683A: intraperitoneal (i.p.) and intracerebroventricular (i.c.v.). Understanding the distinct pharmacokinetic and pharmacodynamic profiles resulting from these delivery methods is crucial for designing and interpreting preclinical studies targeting the central NPYergic system.
Executive Summary
CGP71683A is a potent tool for investigating the physiological roles of the NPY Y5 receptor, which is implicated in regulating food intake, anxiety, and other central processes. The choice of administration route profoundly impacts the compound's bioavailability, distribution, and ultimately, its observed biological effects.
-
Intraperitoneal (i.p.) administration offers a systemic delivery approach, where the compound is absorbed into the bloodstream and must cross the blood-brain barrier (BBB) to exert its effects on the central nervous system (CNS). This route is less invasive and technically simpler than i.c.v. administration.
-
Intracerebroventricular (i.c.v.) administration bypasses the BBB, delivering the compound directly into the cerebrospinal fluid (CSF) and ensuring high concentrations within the brain. This method is ideal for studying the direct central effects of a compound, minimizing peripheral influences.
This guide will delve into the available experimental data to compare these two routes for CGP71683A, providing detailed protocols and visualizing key pathways to inform your research.
Data Presentation: A Comparative Overview
Direct comparative pharmacokinetic data for CGP71683A administered via i.p. and i.c.v. routes is limited in publicly available literature. However, by synthesizing information from studies on CGP71683A and other NPY Y5 receptor antagonists, we can construct a comparative profile.
| Parameter | Intraperitoneal (i.p.) Administration | Intracerebroventricular (i.c.v.) Administration |
| Bioavailability (Systemic) | Variable, subject to first-pass metabolism. | Not applicable for direct central effects; compound is delivered directly to the target compartment. |
| Brain Penetration | Dependent on the physicochemical properties of the compound to cross the blood-brain barrier. Data for CGP71683A is not readily available. | 100% (bypasses the blood-brain barrier). |
| Peak Plasma Concentration (Cmax) | Achieved after absorption from the peritoneal cavity. | Lower systemic exposure compared to i.p. administration for the same central effect. |
| Time to Peak Concentration (Tmax) | Dependent on absorption rate from the peritoneal cavity. | Rapidly achieves high concentrations in the cerebrospinal fluid. |
| Dosing (Food Intake Studies) | Effective at doses of 1-10 mg/kg in rats to reduce food intake. | Expected to be effective at significantly lower doses compared to i.p. administration due to direct central delivery. |
| Primary Site of Action | Both central and peripheral NPY Y5 receptors. | Primarily central NPY Y5 receptors. |
| Potential for Peripheral Side Effects | Higher potential due to systemic distribution. | Minimized potential for peripheral side effects. |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are generalized protocols for i.p. and i.c.v. administration in rats, which should be adapted based on specific experimental needs and institutional guidelines.
Intraperitoneal (i.p.) Injection Protocol for Food Intake Studies in Rats
This protocol is based on established methods for administering substances to rodents to assess their effects on feeding behavior.
Materials:
-
CGP71683A
-
Vehicle (e.g., sterile saline, DMSO, or as specified in the literature)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
Metabolic cages for monitoring food intake
-
70% ethanol
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for several days to acclimate to the environment and handling.
-
Drug Preparation: Dissolve CGP71683A in the appropriate vehicle to the desired concentration. Ensure the solution is sterile.
-
Fasting (Optional): For studies on fasting-induced feeding, food may be removed for a specified period (e.g., 12-24 hours) before the injection.
-
Dosing: Weigh the rat to determine the correct injection volume. The typical dose range for i.p. administration of CGP71683A to affect food intake is 1-10 mg/kg.
-
Injection:
-
Gently restrain the rat.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid is drawn back, indicating proper placement.
-
Inject the solution slowly.
-
-
Food Presentation and Monitoring: Immediately after the injection, provide a pre-weighed amount of food. Monitor and record food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).
Intracerebroventricular (i.c.v.) Cannulation and Injection Protocol in Rats
This is a surgical procedure that requires aseptic technique and appropriate post-operative care.
Materials:
-
CGP71683A
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Internal infusion cannula
-
Surgical drill and burrs
-
Bone screws
-
Dental cement
-
Microsyringe pump
-
Sterile surgical instruments
Procedure:
-
Cannula Implantation (Surgical Procedure):
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.
-
Implant the guide cannula to the correct depth.
-
Secure the cannula to the skull using bone screws and dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation: Dissolve CGP71683A in sterile artificial cerebrospinal fluid to the desired concentration.
-
Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal infusion cannula to a microsyringe filled with the drug solution.
-
Insert the internal cannula into the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microsyringe pump. The total volume is typically 1-5 µL.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse effects. For food intake studies, present pre-weighed food and monitor consumption as described in the i.p. protocol.
Mandatory Visualizations
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of NPY, the receptor primarily couples to the inhibitory G-protein α-subunit (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence the activity of protein kinase A (PKA). Additionally, activation of the Y5 receptor can stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn can mobilize intracellular calcium and activate protein kinase C (PKC). Downstream of these initial signaling events, the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, and the RhoA pathway can be activated.
Experimental Workflow: Comparing i.p. and i.c.v. Administration
The following workflow outlines a typical experimental design for comparing the effects of CGP71683A administered via intraperitoneal and intracerebroventricular routes on food intake in a rat model.
Conclusion
The selection of either intraperitoneal or intracerebroventricular administration for CGP71683A depends on the specific research question. I.p. administration is a valuable tool for assessing the overall systemic and central effects of the compound, particularly its potential as a therapeutic agent that would need to cross the blood-brain barrier. In contrast, i.c.v. administration provides a powerful method to specifically investigate the central mechanisms of NPY Y5 receptor antagonism, minimizing confounding peripheral effects.
While direct comparative data for CGP71683A is not abundant, the information presented in this guide, including detailed experimental protocols and an overview of the relevant signaling pathways, provides a solid foundation for researchers to design and execute well-controlled and informative studies. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of CGP71683A following both administration routes to enable a more precise comparison.
A Comparative Review of CGP71683A: A Potent and Selective NPY Y5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity and potency of CGP71683A, a non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor. The data presented herein is compiled from various in vitro studies to offer an objective comparison with other known NPY Y5 receptor antagonists, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.
Introduction to CGP71683A and the NPY Y5 Receptor
Neuropeptide Y is a potent orexigenic peptide in the central nervous system, exerting its effects through a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The NPY Y5 receptor, in particular, has been a significant target for the development of anti-obesity therapeutics due to its role in mediating NPY-induced food intake. CGP71683A has emerged as a highly selective antagonist for this receptor, demonstrating a significant preference for the Y5 subtype over other NPY receptors.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by NPY, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Additionally, activation of the Y5 receptor can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell growth and motility, respectively.[3][4]
Caption: NPY Y5 Receptor Signaling Cascade.
Comparative Selectivity of NPY Y5 Receptor Antagonists
The selectivity of CGP71683A for the rat NPY Y5 receptor is exceptional, with over 1000-fold greater affinity for Y5 compared to Y1, Y2, and Y4 receptors.[3] This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects. The following table summarizes the binding affinities (IC50 nM) of CGP71683A and other selective NPY Y5 antagonists.
| Compound | Y5 IC50 (nM) | Y1 IC50 (nM) | Y2 IC50 (nM) | Y4 IC50 (nM) | Selectivity (Y1/Y5) | Selectivity (Y2/Y5) | Selectivity (Y4/Y5) |
| CGP71683A | 1.4[3] | 2765[3] | 7187[3] | 5637[3] | ~1975-fold | ~5134-fold | ~4026-fold |
| L-152,804 | 26 (Ki)[5] | >10,000[6] | >10,000[6] | >10,000[6] | >384-fold | >384-fold | >384-fold |
| Velneperit (S-2367) | High Affinity[4] | - | - | - | - | - | - |
| Lu AA33810 | 1.5 (Ki)[5] | - | - | - | - | - | - |
Note: Data for L-152,804 and Lu AA33810 are presented as Ki values, which are comparable to IC50 values under specific assay conditions. Data for Velneperit was described as "high affinity" without specific values in the reviewed literature.
Comparative Potency of NPY Y5 Receptor Antagonists
While extensive binding data is available for CGP71683A, specific functional potency data (e.g., IC50 from a functional assay) is less commonly reported in readily accessible literature. However, its antagonist activity has been demonstrated by its ability to inhibit NPY-induced intracellular Ca2+ transients.[7] For comparison, the functional potency of L-152,804 is provided below.
| Compound | Functional Assay | Potency (IC50 nM) |
| CGP71683A | Inhibition of NPY-induced Ca2+ transients | Not explicitly quantified in reviewed sources |
| L-152,804 | Inhibition of NPY-induced intracellular Ca2+ levels | 210[6] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental procedures: radioligand binding assays and functional cellular assays.
Radioligand Binding Assays
These assays are designed to determine the binding affinity of a compound for its receptor.
Objective: To measure the IC50 value of a test compound (e.g., CGP71683A) by its ability to displace a radiolabeled ligand from the NPY Y5 receptor.
General Protocol Outline:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human or rat NPY receptor subtypes (Y1, Y2, Y4, Y5) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]Peptide YY) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Functional Cellular Assays (e.g., Intracellular Calcium Mobilization)
These assays measure the ability of a compound to antagonize the biological response induced by the natural ligand.
Objective: To determine the potency of an antagonist (e.g., L-152,804) by its ability to inhibit the NPY-induced increase in intracellular calcium.
General Protocol Outline:
-
Cell Culture: Cells expressing the NPY Y5 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of NPY.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the NPY-induced response (IC50) is calculated.
Experimental Workflow
The typical workflow for screening and characterizing a novel NPY Y5 receptor antagonist like CGP71683A is outlined below.
Caption: NPY Y5 Antagonist Discovery Workflow.
Conclusion
CGP71683A is a highly potent and exceptionally selective antagonist of the NPY Y5 receptor. Its significant selectivity margin over other NPY receptor subtypes makes it an invaluable tool for investigating the physiological roles of the Y5 receptor. While further studies are needed to fully characterize its functional potency in various cellular contexts, the existing data strongly support its utility in preclinical research aimed at understanding the involvement of the NPY Y5 receptor in energy homeostasis and other physiological processes. This guide provides a foundational comparison to aid researchers in the selection and application of appropriate pharmacological tools for their studies.
References
- 1. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canadian Journal of Physiology and Pharmacology - Google 圖書 [books.google.com.tw]
- 3. rndsystems.com [rndsystems.com]
- 4. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ispub.com [ispub.com]
- 7. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CGP71683: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and appropriate disposal of CGP71683, a selective, non-peptide NPY Y₅ receptor antagonist.
While the Safety Data Sheet (SDS) for this compound hydrochloride from at least one supplier indicates that the substance does not meet the criteria for hazardous classification under EC Directives, it is imperative to handle all laboratory chemicals with caution and adhere to institutional and local regulations for chemical waste management.[1] An absence of a formal hazard classification does not equate to a complete lack of potential risk.[2]
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound hydrochloride.
| Identifier | Value | Reference |
| CAS Number | 192322-50-2 | [1][3][4] |
| Molecular Formula | C₂₆H₂₉N₅O₂S·HCl | [1][3][4] |
| Molecular Weight | 512.07 g/mol | [1][3][4] |
| Hazard Classification | Does not meet classification criteria of EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. | [1] |
Experimental Protocols for Disposal
The following step-by-step procedures are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Step 1: Waste Identification and Segregation
-
Confirm Non-Hazardous Status: Review the Safety Data Sheet (SDS) and your institution's chemical waste policies to confirm that this compound, and any solvents it is dissolved in, can be managed as non-hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[5] Maintain separate, clearly labeled waste containers for non-hazardous chemical waste.[6]
Step 2: Preparing for Disposal
-
Solid Waste (Pure Compound):
-
If disposing of the original container, ensure it is empty. Deface the original label to prevent misidentification.[7]
-
For small quantities of solid this compound, it should be placed in a designated, sealed, and clearly labeled container for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound may potentially be suitable for drain disposal, but only if explicitly permitted by your institution's EHS guidelines. [8][9] Generally, sewer disposal is only allowed for solutions that are water-soluble, non-hazardous, within a neutral pH range (typically 5.5-9.5), and do not contain other prohibited substances.[9]
-
Solutions of this compound in organic solvents (e.g., DMSO) should not be disposed of down the drain. These should be collected in a designated, properly labeled container for non-hazardous solvent waste.[5]
-
Ensure the waste container is compatible with the solvent used.
-
Step 3: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the solvent. Avoid using abbreviations. The label should also indicate that the waste is "non-hazardous."
-
Secure Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[10] Containers must be kept closed except when adding waste.[11] Ensure secondary containment is used to prevent spills.
Step 4: Disposal and Record-Keeping
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the non-hazardous chemical waste.
-
Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures and any regulatory requirements.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Safety | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. vumc.org [vumc.org]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
